Ebalzotan
Description
Structure
3D Structure
Propriétés
Numéro CAS |
149494-37-1 |
|---|---|
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
(3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1 |
Clé InChI |
UEAKCKJAKUFIQP-OAHLLOKOSA-N |
SMILES isomérique |
CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
SMILES canonique |
CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
Synonymes |
Ebalzotan |
Origine du produit |
United States |
Foundational & Exploratory
Ebalzotan: A Technical Guide to its Mechanism of Action as a Selective 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ebalzotan is a selective 5-HT1A receptor agonist that was under development as an antidepressant and anxiolytic. Its clinical development was discontinued after Phase I trials due to undesirable side effects.[1] As a result, a comprehensive public record of its detailed pharmacological and pharmacokinetic data is limited. This guide provides an in-depth overview of the established mechanism of action for selective 5-HT1A receptor agonists, using this compound as a primary example. The quantitative data and experimental protocols presented are representative of the methodologies used to characterize such compounds and are not specific to this compound unless explicitly stated.
Core Mechanism of Action: Selective 5-HT1A Receptor Agonism
This compound exerts its pharmacological effects through selective agonism of the serotonin 1A (5-HT1A) receptor. These receptors are a subtype of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central nervous system, with high densities in the hippocampus, septum, amygdala, and cortical areas. Their activation is associated with anxiolytic and antidepressant effects.
Signaling Pathway
The canonical signaling pathway for the 5-HT1A receptor involves its coupling to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the activity of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP) from ATP. This inhibition results in a decrease in intracellular cAMP levels. A reduction in cAMP leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins, ultimately leading to a hyperpolarization of the neuron and a decrease in neuronal firing.
Pharmacological Profile
The pharmacological profile of a selective 5-HT1A receptor agonist like this compound is characterized by its binding affinity and functional activity at the target receptor, as well as its selectivity over other receptor types.
Representative Binding Affinity
While specific binding affinity data for this compound is not publicly available, the following table presents representative data for other well-characterized 5-HT1A receptor ligands to illustrate the concept of selectivity. Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki), with a lower Ki value indicating higher affinity.
| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | α1 Ki (nM) |
| Buspirone | 1.2 | 25 | 40 |
| 8-OH-DPAT | 0.9 | >10,000 | 2,300 |
| WAY-100635 | 0.8 | 3,980 | 1,260 |
| (This data is representative and does not reflect the specific binding profile of this compound.) |
Representative Functional Activity
The functional activity of a 5-HT1A receptor agonist is assessed through assays that measure the downstream consequences of receptor activation, such as the inhibition of cAMP production or the stimulation of GTPγS binding. Efficacy is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), and the maximum possible effect (Emax).
| Compound | cAMP Inhibition IC50 (nM) | GTPγS Binding EC50 (nM) |
| Buspirone | 25 | 15 |
| 8-OH-DPAT | 1.5 | 1.0 |
| Flesinoxan | 5.0 | 3.2 |
| (This data is representative and does not reflect the specific functional activity of this compound.) |
Experimental Protocols
The characterization of a novel 5-HT1A receptor agonist involves a series of in vitro and in vivo experiments to determine its pharmacological and pharmacokinetic properties.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor and other receptors to assess selectivity.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human 5-HT1A receptor or from brain tissue known to have a high density of these receptors (e.g., hippocampus).
-
Incubation: The membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) and efficacy (Emax) of the test compound as an agonist at the 5-HT1A receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, and then stimulated with forskolin to increase basal cAMP levels.
-
Treatment: The stimulated cells are then treated with varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the IC50 and Emax of the test compound.
Conclusion
This compound is a selective 5-HT1A receptor agonist, and its mechanism of action is centered on the activation of this inhibitory GPCR, leading to a reduction in intracellular cAMP and subsequent modulation of neuronal activity. While the discontinuation of its development at an early stage has resulted in a lack of extensive public data, the principles of its mechanism of action are well-understood based on the broader class of selective 5-HT1A receptor agonists. The experimental methodologies outlined in this guide represent the standard approach for characterizing such compounds and provide a framework for understanding the data that would have been generated during this compound's development. Further research into selective 5-HT1A receptor agonists continues to be a promising avenue for the development of novel treatments for anxiety and depressive disorders.
References
Ebalzotan: A Technical Guide to 5-HT1A Receptor Selectivity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebalzotan is a selective agonist for the serotonin 1A (5-HT1A) receptor that underwent investigation as a potential therapeutic agent for depression and anxiety.[1][2] Although its clinical development was discontinued following Phase I trials due to undesirable side effects, the study of its receptor selectivity provides a valuable framework for understanding the pharmacological evaluation of 5-HT1A receptor ligands.[1][3] This technical guide details the core experimental methodologies and theoretical underpinnings required to comprehensively assess the 5-HT1A receptor selectivity of a compound like this compound. While specific quantitative binding and functional data for this compound are not extensively available in public literature, this document outlines the protocols to generate such data, presents templates for data organization, and illustrates the key signaling pathways involved.
Introduction to 5-HT1A Receptor Pharmacology
The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the treatment of mood and anxiety disorders.[4] These receptors are expressed both presynaptically, as autoreceptors on serotonergic neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus and cortex.[5] Agonism at these receptors generally leads to neuronal hyperpolarization and a decrease in neuronal firing.[5] The therapeutic efficacy of 5-HT1A receptor ligands is often linked to their selectivity for this receptor over other serotonin receptor subtypes, as well as receptors for other neurotransmitters like dopamine and adrenaline.
Data Presentation: Quantifying Receptor Selectivity
A thorough characterization of a compound's selectivity involves determining its binding affinity (Ki) and functional potency (EC50) at the target receptor and a panel of off-target receptors. Due to the limited public availability of specific quantitative data for this compound, the following tables are presented as templates for organizing and comparing such data once generated through the experimental protocols outlined in this guide.
Table 1: In Vitro Receptor Binding Affinity Profile of this compound
| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) |
| Serotonin Receptors | |||
| 5-HT1A | [³H]8-OH-DPAT | Human recombinant (CHO cells) | Data not available |
| 5-HT1B | [¹²⁵I]GTI | Rat Cortex | Data not available |
| 5-HT1D | [³H]GR-125743 | Bovine Caudate | Data not available |
| 5-HT2A | [³H]Ketanserin | Human Cortex | Data not available |
| 5-HT2C | [³H]Mesulergine | Human recombinant (CHO cells) | Data not available |
| 5-HT7 | [³H]5-CT | Human recombinant (CHO cells) | Data not available |
| Adrenergic Receptors | |||
| α1 | [³H]Prazosin | Rat Cortex | Data not available |
| α2 | [³H]Rauwolscine | Rat Cortex | Data not available |
| β | [¹²⁵I]Iodocyanopindolol | Rat Cortex | Data not available |
| Dopamine Receptors | |||
| D1 | [³H]SCH 23390 | Rat Striatum | Data not available |
| D2 | [³H]Spiperone | Rat Striatum | Data not available |
| D3 | [³H]7-OH-DPAT | Human recombinant (CHO cells) | Data not available |
| D4 | [³H]YM-09151-2 | Human recombinant (CHO cells) | Data not available |
Table 2: In Vitro Functional Activity Profile of this compound
| Receptor Target | Assay Type | Tissue/Cell Line | EC50 (nM) | Intrinsic Activity (%) |
| 5-HT1A | [³⁵S]GTPγS Binding | Human recombinant (CHO cells) | Data not available | Data not available |
| Adenylyl Cyclase Inhibition | Rat Hippocampus | Data not available | Data not available | |
| Off-Target Receptors | ||||
| D2 | [³⁵S]GTPγS Binding | Rat Striatum | Data not available | Data not available |
| α2 | [³⁵S]GTPγS Binding | Rat Cortex | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the 5-HT1A receptor selectivity of a compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor and a panel of off-target receptors.
Materials:
-
Test compound (this compound)
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from native tissue (e.g., rat hippocampus for 5-HT1A).
-
Radioligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
Non-specific binding competitor (e.g., 10 µM serotonin for 5-HT1A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific competitor.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the 5-HT1A receptor.
Materials:
-
Test compound (this compound)
-
Cell membranes expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (this compound).
-
Reaction: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination: Terminate the reaction by rapid filtration through the filter plate.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.
-
Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) from the resulting dose-response curve.
Adenylyl Cyclase Assay
This assay measures the functional consequence of 5-HT1A receptor activation, which is the inhibition of adenylyl cyclase.
Objective: To determine the ability of this compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.
Materials:
-
Test compound (this compound)
-
Whole cells or cell membranes expressing the 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
ATP (the substrate for adenylyl cyclase).
-
Assay buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or RIA).
Procedure:
-
Pre-incubation: Pre-incubate the cells or membranes with varying concentrations of the test compound (this compound).
-
Stimulation: Add forskolin to stimulate adenylyl cyclase activity and ATP as the substrate.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the amount of cAMP produced using a suitable detection kit.
Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of the test compound concentration.
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Visualizations
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves coupling to inhibitory Gi/o proteins.
Caption: Canonical 5-HT1A receptor signaling pathway.
The following diagram illustrates a typical workflow for a radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
This diagram shows the logical relationship for determining selectivity.
Caption: Logic for determining receptor selectivity.
Conclusion
The comprehensive assessment of a compound's selectivity for the 5-HT1A receptor is a cornerstone of preclinical drug development for psychiatric disorders. While the clinical development of this compound was halted, the principles and methodologies for characterizing its pharmacological profile remain highly relevant. By employing a suite of in vitro binding and functional assays, researchers can generate the critical data necessary to establish a compound's potency, efficacy, and selectivity. This in-depth technical guide provides the necessary protocols and conceptual framework to conduct such an evaluation, enabling the identification of promising new drug candidates with optimized therapeutic potential and minimized off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
Ebalzotan: A Technical Guide to a Selective 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebalzotan (NAE-086) is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Developed initially for the treatment of depression and anxiety, its clinical progression was halted in Phase I trials due to the emergence of undesirable side effects.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to serve as a resource for researchers in the fields of pharmacology and medicinal chemistry. The document details its mechanism of action, summarizes its chemical and physical properties, and outlines key experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a chiral molecule belonging to the chromane class of compounds. Its systematic IUPAC name is (3R)-N-(propan-2-yl)-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide.[3]
| Property | Value | Reference |
| Molecular Formula | C19H30N2O2 | [3] |
| Molecular Weight | 318.5 g/mol | [3] |
| CAS Number | 149494-37-1 | [3] |
| SMILES | CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C | [3] |
Pharmacological Properties
This compound's primary pharmacological activity is as a selective agonist at the 5-HT1A receptor. This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is predominantly coupled to inhibitory Gi/o proteins.[4]
Mechanism of Action
Activation of the 5-HT1A receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The dissociation of the Gβγ subunit from the Gα subunit can also modulate the activity of downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels. This modulation leads to neuronal hyperpolarization and a reduction in neuronal excitability.[4]
Signaling Pathway
The signaling pathway initiated by the activation of the 5-HT1A receptor is depicted below.
Experimental Protocols
The following sections detail standardized protocols for assessing the key pharmacological properties of a 5-HT1A receptor ligand like this compound.
Radioligand Binding Assay (Competitive)
This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT1A receptor.[5]
Materials and Reagents:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).[5]
-
Radioligand: A tritiated 5-HT1A receptor ligand such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).[5]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.[5]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh membranes from tissue via homogenization in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with assay buffer and resuspend in fresh assay buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).[5]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of radioligand (at or below its Kd), and the membrane preparation.[5]
-
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and the non-specific binding control.[5]
-
Test Compound: Serial dilutions of this compound, radioligand, and membrane preparation.[5]
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.[5]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding CPM from total binding CPM. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.[5]
cAMP Inhibition Functional Assay
This assay measures the functional potency (EC50) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor.[6]
Materials and Reagents:
-
Cell Line: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).[7]
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.[6]
-
Test Compound: this compound.
-
Control Agonist: Serotonin (5-HT).[6]
-
Stimulant: Forskolin.[6]
-
cAMP Detection Kit: (e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit).[6]
-
Microplates: White, opaque 384-well plates.[6]
Procedure:
-
Cell Preparation: Culture cells to the appropriate density and then resuspend them in assay buffer. Dispense the cell suspension into the wells of a 384-well microplate.[6]
-
Compound Addition: Prepare serial dilutions of this compound and the control agonist (5-HT) in assay buffer. Add the diluted compounds to the respective wells containing the cells.[6]
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically the EC80) to all wells except the basal control to stimulate cAMP production.[6]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value from the resulting sigmoidal curve using non-linear regression analysis.[8]
Synthesis
A stereoselective synthesis of precursors for this compound has been reported.[1] The key step involves a multienzymatic reduction of an α,β-unsaturated aldehyde or ketone to produce a saturated primary or secondary alcohol with high yield and enantiomeric excess.[1] The primary alcohols can then be elaborated via a Curtius rearrangement.[1] For the synthesis of an amine precursor, the alcohol is first oxidized to a carboxylic acid, which is then converted to an N-Cbz-protected amine via treatment with diphenylphosphoryl azide (DPPA) and Et3N in refluxing toluene, followed by the addition of benzyl alcohol.[1]
In Vivo Studies
Common Animal Models for Antidepressant and Anxiolytic Activity:
-
Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity. A reduction in the duration of immobility in the test is indicative of an antidepressant-like effect.[9]
-
Tail Suspension Test (TST): Similar to the FST, this test assesses antidepressant potential by measuring the immobility time of a mouse suspended by its tail.[9]
-
Elevated Plus Maze (EPM): This model is used to assess anxiolytic activity. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic-like effect.[10]
Conclusion
This compound is a well-characterized selective 5-HT1A receptor agonist that, despite its discontinuation for clinical use, remains a valuable tool for researchers studying the 5-HT1A receptor system. Its defined chemical structure and mechanism of action make it a useful pharmacological probe. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of this compound and other novel 5-HT1A receptor modulators. Further research into the specific undesirable side effects that led to its discontinuation could also provide valuable insights for the development of safer and more effective serotonergic drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C19H30N2O2 | CID 9797080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. In vivo antianxiety and antidepressant activity of Murraya paniculata leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebalzotan: A Technical Overview of a Selective 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan, also known by its developmental code name NAE-086, is a selective agonist for the serotonin 5-HT1A receptor.[1][2] It was investigated in the 1990s for its potential as an antidepressant and anxiolytic agent.[1][3] Despite showing promise in preclinical studies, its development was halted during Phase I clinical trials due to the emergence of undesirable side effects.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and known signaling pathways associated with this compound, intended for a scientific audience.
Chemical Identity
IUPAC Name: (3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide[4]
Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.
| Identifier Type | Identifier |
| Developmental Code | NAE-086[4] |
| CAS Number | 149494-37-1[4] |
| ChEMBL ID | CHEMBL1742470[4] |
| PubChem CID | 9797080[4] |
| UNII | WV4B56N49H[4] |
| Systematic Name | (R)-N-Isopropyl-3-(isopropylpropylamino)-5-chromancarboxamide[4] |
| Other Synonyms | ebalzotanum, (r)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2h-1-benzopyran-5-carboxamide[4] |
Pharmacological Data
This compound's primary mechanism of action is as a selective agonist at the 5-HT1A serotonin receptor.[1][2] Due to its early discontinuation, publicly available quantitative data on its binding affinity, functional potency, and pharmacokinetic profile is limited. The following tables summarize the general understanding of its pharmacological targets.
Table 1: Receptor Binding Profile (Qualitative)
| Target | Interaction | Therapeutic Relevance |
| 5-HT1A Receptor | Agonist | Anxiolytic, Antidepressant |
Table 2: Pharmacodynamic Effects (Preclinical)
| Effect | Observation |
| Anxiolytic-like effects | Observed in animal models of anxiety. |
| Antidepressant-like effects | Demonstrated in preclinical depression models. |
Experimental Protocols
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for the 5-HT1A receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor or from brain tissue known to have high receptor density (e.g., hippocampus) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., GTPγS Binding Assay)
Functional assays are crucial for determining the efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional activity (EC50 and intrinsic activity) of this compound at the 5-HT1A receptor.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the 5-HT1A receptor are used.
-
Incubation: The membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Stimulation: Agonist binding to the G-protein coupled 5-HT1A receptor stimulates the exchange of GDP for GTP (or [35S]GTPγS) on the Gα subunit.
-
Separation: The membrane-bound [35S]GTPγS is separated from the unbound analog via filtration.
-
Quantification: The amount of incorporated [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.
Signaling Pathways
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
Figure 1: Canonical signaling pathway of this compound via the 5-HT1A receptor.
Workflow for Pharmacological Characterization:
The logical workflow for characterizing a compound like this compound is outlined below.
References
Ebalzotan (NAE-086): A Technical Overview of a Selective 5-HT1A Receptor Agonist
Foreword: This document provides a comprehensive technical overview of the discovery, mechanism of action, and historical development of Ebalzotan (NAE-086). This compound, a selective serotonin 1A (5-HT1A) receptor agonist, was investigated for its potential as an anxiolytic and antidepressant agent. However, its clinical development was halted in Phase I trials due to the emergence of undesirable side effects. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the scientific journey of this compound. Due to the discontinuation of its development, publicly available quantitative data on the binding affinity and functional potency of this compound is limited. This guide, therefore, focuses on the established pharmacology of 5-HT1A receptors and the standard experimental protocols used to characterize compounds like this compound, providing a robust framework for understanding its scientific background.
Discovery and Developmental History
This compound (NAE-086) was identified as a selective agonist for the 5-HT1A receptor and entered development as a potential therapeutic for depression and anxiety.[1] The compound, with the chemical name (3R)-N-(propan-2-yl)-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide, was advanced to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.[2] However, the development of this compound was ultimately discontinued following these trials due to the observation of undesirable side effects.[3] The specific nature and frequency of these adverse events have not been extensively detailed in publicly accessible literature, a common occurrence for drug candidates that do not proceed to later stages of clinical development.
Mechanism of Action: Targeting the 5-HT1A Receptor
This compound functions as a selective agonist at the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The 5-HT1A receptor is predominantly expressed in the central nervous system, where it plays a crucial role in modulating mood and anxiety.
Signaling Pathways
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The dissociation of the Gβγ subunit from the Gα subunit can further modulate downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. Additionally, 5-HT1A receptor activation has been linked to the modulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.
Experimental Protocols
The characterization of a 5-HT1A receptor agonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and pharmacological effects.
In Vitro Characterization
This assay quantifies the affinity of a compound for the 5-HT1A receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
-
Membrane preparations from cells expressing the human 5-HT1A receptor or from brain tissue (e.g., hippocampus).
-
A radiolabeled ligand that binds to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT as an agonist or [3H]WAY-100635 as an antagonist).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of an agonist to activate G-proteins coupled to the receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation via the 5-HT1A receptor.
-
Materials:
-
Membrane preparations expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
This compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of this compound.
-
Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction is terminated, and the bound [35S]GTPγS is separated from the free [35S]GTPγS by filtration.
-
The amount of bound [35S]GTPγS is quantified.
-
A dose-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by this compound).
-
In Vivo Preclinical Assessment
Prior to clinical trials, this compound would have undergone evaluation in animal models to assess its potential anxiolytic and antidepressant effects.
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.
-
Forced Swim Test (FST): In this model, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressant treatments reduce the duration of immobility.
-
Tail Suspension Test (TST): This test is similar in principle to the FST. Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants decrease the time spent immobile.
Quantitative Data
As this compound's development was terminated early, a comprehensive public record of its quantitative pharmacological data is not available. The following tables are presented as a template to illustrate how such data would typically be organized.
Table 1: In Vitro Pharmacology of this compound (Illustrative)
| Parameter | Receptor | Species | Radioligand | Value |
| Binding Affinity (Ki) | 5-HT1A | Human | [3H]8-OH-DPAT | Data not available |
| Functional Potency (EC50) | 5-HT1A | Human | [35S]GTPγS | Data not available |
| Functional Efficacy (Emax) | 5-HT1A | Human | [35S]GTPγS | Data not available |
Table 2: Preclinical In Vivo Efficacy of this compound (Illustrative)
| Model | Species | Endpoint | Result |
| Elevated Plus Maze | Rat | Time in Open Arms | Data not available |
| Forced Swim Test | Mouse | Immobility Time | Data not available |
Conclusion
This compound (NAE-086) represents a selective 5-HT1A receptor agonist that, despite a rational therapeutic target for anxiety and depression, was discontinued in early clinical development due to undesirable side effects. While specific quantitative data and detailed clinical findings are not publicly available, an understanding of its mechanism of action and the standard preclinical and in vitro evaluation methods provides valuable insight for researchers in the field of neuropharmacology and drug discovery. The history of this compound underscores the challenges inherent in translating promising preclinical pharmacology into a safe and effective clinical therapeutic.
References
Ebalzotan: A Technical Overview of Its Anticipated Pharmacodynamics and Pharmacokinetics
Disclaimer: Ebalzotan (NAE-086) was a selective 5-HT1A receptor agonist under development as an anxiolytic and antidepressant. Its clinical development was discontinued during Phase I trials due to the emergence of undesirable side effects. Consequently, there is a significant scarcity of publicly available, in-depth data regarding its pharmacodynamics and pharmacokinetics. This guide provides a comprehensive framework of the expected pharmacological profile of this compound, based on its classification as a selective 5-HT1A receptor agonist. To illustrate the principles and methodologies, data from other well-characterized drugs in this class, such as buspirone, gepirone, and tandospirone, will be used as representative examples. This document is intended for researchers, scientists, and drug development professionals.
Pharmacodynamics
This compound is a selective agonist of the serotonin 1A (5-HT1A) receptor. This receptor is a member of the G-protein coupled receptor superfamily and is widely distributed throughout the central nervous system. Its activation is associated with a decrease in the firing rate of serotonergic neurons in the raphe nuclei (presynaptic autoreceptors) and modulation of neuronal activity in postsynaptic regions such as the hippocampus, amygdala, and prefrontal cortex.
Mechanism of Action
As a 5-HT1A receptor agonist, this compound was designed to mimic the effects of the endogenous neurotransmitter serotonin at this specific receptor subtype. The anxiolytic and antidepressant effects of 5-HT1A agonists are believed to be mediated through the following mechanisms:
-
Presynaptic Autoreceptor Agonism: Activation of 5-HT1A autoreceptors on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus leads to a reduction in neuron firing and a subsequent decrease in serotonin release in projection areas.
-
Postsynaptic Receptor Agonism: Direct stimulation of postsynaptic 5-HT1A receptors in limbic and cortical areas modulates the activity of various neurotransmitter systems, including dopamine and glutamate, contributing to the overall therapeutic effect.
Receptor Binding Affinity
Table 1: Representative Receptor Binding Affinities (Ki, nM) of Selective 5-HT1A Agonists
| Compound | 5-HT1A | D2 | α1-Adrenergic | α2-Adrenergic |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Buspirone | 1.2 | 400 | 50 | >1000 |
| Gepirone | 38 | >1000 | >1000 | 42 (as 1-PP metabolite)[1] |
| Tandospirone | High Affinity | Low Affinity | Low Affinity | Low Affinity[2] |
Note: Data for buspirone, gepirone, and tandospirone are provided for illustrative purposes.
Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For a centrally acting agent like this compound, key considerations include its ability to cross the blood-brain barrier and its metabolic stability.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Given that this compound was orally administered in clinical trials, it would have been formulated for efficient absorption from the gastrointestinal tract. Like many other 5-HT1A agonists, it may have been subject to significant first-pass metabolism.
Table 2: Representative Pharmacokinetic Parameters of Selective 5-HT1A Agonists in Humans
| Parameter | Buspirone | Gepirone (ER) | Tandospirone | This compound |
| Bioavailability (%) | ~4[3] | 14-17[4] | 0.24 (in rats)[5][6] | Data not available |
| Tmax (h) | <1[3] | 6[4] | 0.16 (in rats)[6] | Data not available |
| Half-life (t1/2, h) | 2-3[3] | ~5[4] | 1.2-1.4 (in rats)[5][6] | Data not available |
| Protein Binding (%) | ~95 | 72[4] | 30.4 (in mice)[2] | Data not available |
| Primary Metabolizing Enzyme | CYP3A4[7] | CYP3A4[4] | Data not available | Data not available |
Note: Data for buspirone, gepirone, and tandospirone are provided for illustrative purposes. ER = Extended Release.
Metabolism
The metabolism of this compound would have been a key area of investigation. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are commonly involved in the metabolism of azapirones like buspirone and gepirone. The metabolic pathways would likely involve hydroxylation and N-dealkylation. The formation of active metabolites is also a possibility, which could influence the overall pharmacological profile of the drug.
Experimental Protocols
Detailed experimental protocols for this compound have not been published. However, the following sections describe standard methodologies that would have been employed to characterize its pharmacodynamic and pharmacokinetic properties.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Methodology: A competitive radioligand binding assay would be performed using cell membranes prepared from a cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat hippocampal tissue.
-
Membrane Preparation: Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.
-
Assay: A fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Animal Models for Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of this compound in vivo.
Methodology: Several well-established behavioral paradigms in rodents are used to screen for anxiolytic activity.
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.
-
Marble Burying Test: Compulsive burying of glass marbles is considered a defensive behavior. Anxiolytics tend to reduce the number of marbles buried.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Methodology:
-
Dosing: this compound is administered to rats or mice via oral gavage and intravenous injection in separate groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound (and any major metabolites) in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Conclusion
This compound was a promising selective 5-HT1A receptor agonist that, unfortunately, did not progress through clinical development. While specific data on its pharmacodynamic and pharmacokinetic properties are limited, its mechanism of action places it within a well-understood class of compounds. The information and methodologies presented in this guide, illustrated with data from related drugs, provide a comprehensive framework for understanding the anticipated pharmacological profile of this compound and serve as a valuable resource for researchers in the field of serotonergic drug discovery and development.
References
- 1. Gepirone | C19H29N5O2 | CID 55191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gepirone - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics and absorption mechanism of tandospirone citrate [frontiersin.org]
- 7. benchchem.com [benchchem.com]
In Vitro Metabolic Pathways of Ebalzotan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, detailed in vitro metabolic data for Ebalzotan is not publicly available. The following guide provides a comprehensive overview of the standard experimental approaches and data presentation formats used to characterize the in vitro metabolic pathways of a novel chemical entity, using this compound as a hypothetical subject. The data, pathways, and experimental details presented herein are illustrative and intended for educational purposes.
Introduction
The characterization of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug development. In vitro metabolism studies are fundamental to this process, offering early insights into a drug's potential pharmacokinetic profile, identifying metabolic liabilities, and predicting potential drug-drug interactions (DDIs). This guide outlines the core in vitro methodologies used to elucidate the metabolic pathways of a hypothetical compound, this compound. We will detail the experimental protocols for metabolite identification and cytochrome P450 (CYP) reaction phenotyping, present hypothetical quantitative data in a structured format, and visualize the metabolic pathways and experimental workflows.
Hypothetical Metabolic Profile of this compound
For the purpose of this guide, we will assume that this compound undergoes Phase I metabolism, primarily oxidation, leading to the formation of several metabolites. The primary objectives of the in vitro studies described are to:
-
Determine the rate of metabolism (metabolic stability).
-
Identify the major and minor metabolites.
-
Identify the specific CYP enzymes responsible for its metabolism.
Data Presentation: Quantitative Summary of this compound Metabolism
The following tables summarize hypothetical quantitative data from in vitro metabolism studies of this compound.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | % this compound Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| Calculated Half-Life (t½, min) | 25.5 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.2 |
Table 2: Formation of Hypothetical this compound Metabolites in Pooled Human Liver Microsomes
| Metabolite | Biotransformation | Peak Area Response (at 60 min) | Relative Abundance (%) |
| M1 | Hydroxylation | 450,000 | 60 |
| M2 | N-dealkylation | 225,000 | 30 |
| M3 | Oxidation | 75,000 | 10 |
Table 3: Contribution of Recombinant Human CYP Isoforms to this compound Metabolism
| CYP Isoform | Rate of this compound Depletion (pmol/min/pmol CYP) | % Contribution |
| CYP1A2 | 1.5 | 5 |
| CYP2C9 | 4.5 | 15 |
| CYP2C19 | 3.0 | 10 |
| CYP2D6 | 6.0 | 20 |
| CYP3A4 | 15.0 | 50 |
| Other CYPs | < 1.0 | < 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Metabolite Identification in Human Liver Microsomes (HLMs)
This experiment aims to identify the metabolites of this compound formed by the enzymes present in HLMs.
-
Materials:
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (1 µM final concentration)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂)
-
Acetonitrile (ice-cold, for reaction termination)
-
Incubator/shaker set to 37°C
-
-
Procedure:
-
A master mix of phosphate buffer and the NADPH regenerating system is prepared and pre-warmed to 37°C.
-
This compound is added to the master mix.
-
The reaction is initiated by adding the pre-warmed HLM suspension.
-
The reaction mixture is incubated at 37°C with gentle agitation.
-
Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is terminated by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Samples are vortexed and then centrifuged at 4°C to precipitate proteins.
-
The supernatant is transferred to a new plate or vials for LC-MS/MS analysis.
-
CYP450 Reaction Phenotyping
This set of experiments identifies the specific CYP isoforms responsible for this compound's metabolism using two complementary approaches.
-
Materials:
-
Individual rhCYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with NADPH-cytochrome P450 reductase.
-
This compound (1 µM final concentration)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH (1 mM final concentration)
-
-
Procedure:
-
This compound, buffer, and each individual rhCYP enzyme are pre-incubated at 37°C.
-
The reaction is initiated by the addition of NADPH.
-
Incubation and reaction termination are performed as described in section 4.1.
-
The rate of this compound depletion is measured for each CYP isoform.
-
-
Materials:
-
All materials from section 4.1.
-
Specific CYP inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4).
-
-
Procedure:
-
HLMs are pre-incubated with a specific CYP inhibitor (or vehicle control) at 37°C for a predetermined time to allow for inhibitor-enzyme interaction.
-
This compound is added to the mixture.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation, termination, and analysis proceed as in section 4.1.
-
The formation of metabolites is compared between the control and inhibitor-treated samples to determine the percent inhibition for each pathway.
-
Visualizations: Pathways and Workflows
The following diagrams were created using the Graphviz DOT language to visualize the hypothetical metabolic pathways and experimental workflows.
Caption: Hypothetical Phase I metabolic pathway of this compound.
Caption: General workflow for in vitro metabolism experiments.
Ebalzotan's Serotonin Receptor Binding Profile: A Technical Guide
Disclaimer: Publicly available quantitative binding data for Ebalzotan across a comprehensive panel of serotonin receptors is limited. This compound was a selective 5-HT1A receptor agonist developed as an antidepressant and anxiolytic, but its development was discontinued during Phase I clinical trials due to undesirable side effects. To fulfill the structural and technical requirements of this guide, the well-characterized and prototypical 5-HT1A receptor full agonist, 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) , will be used as a representative compound to illustrate the binding profile, experimental methodologies, and associated signaling pathways.
Executive Summary
This technical guide provides an in-depth overview of the binding characteristics of the selective 5-HT1A agonist, 8-OH-DPAT, at various serotonin (5-HT) receptor subtypes. While the primary focus is on the 5-HT1A receptor, this document also presents available data on its affinity for other serotonin receptors to provide a broader selectivity profile. The guide details the experimental protocols for radioligand binding and functional assays, and illustrates the key signaling pathways and experimental workflows using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Representative Binding Profile of a 5-HT1A Agonist (8-OH-DPAT)
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of 8-OH-DPAT for a range of human serotonin receptor subtypes.
Table 1: High-Affinity Binding Targets of 8-OH-DPAT
| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line |
| 5-HT1A | ~1.0 - 4.3 | [3H]8-OH-DPAT, [3H]5-HT | Human recombinant (CHO, HEK293), Rat Hippocampus |
| 5-HT7 | ~466 | [3H]5-CT | Human recombinant (HEK293) |
Table 2: Low-Affinity and Non-Target Serotonin Receptors for 8-OH-DPAT
| Receptor Subtype | Ki (nM) / Activity | Notes |
| 5-HT1B | Weak binding (pIC50 = 5.42) | Significantly lower affinity compared to 5-HT1A.[1] |
| 5-HT1D | Moderate affinity | R(+)8-OH-DPAT has moderate, stereoselective affinity.[2] |
| 5-HT2A | Very low affinity | Generally considered not to have significant affinity. |
| 5-HT2C | Low affinity | Higher affinity for the INI isoform compared to the VSV isoform.[3] |
| 5-HT3 | No significant affinity | As a ligand-gated ion channel, binding is not typically observed. |
| 5-HT4 | No significant binding | Does not bind to 5-HT4 receptors.[1] |
| 5-HT6 | No significant binding | Does not bind to 5-HT6 receptors.[1] |
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and functional activity of compounds like 8-OH-DPAT at serotonin receptors.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.
Objective: To determine the Ki of a test compound for a specific serotonin receptor subtype.
Materials:
-
Membrane Preparation: Homogenates from tissues (e.g., rat hippocampus) or cell lines (e.g., CHO, HEK293) stably expressing the human serotonin receptor subtype of interest.
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and selectivity for the target receptor (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl2 or MnCl2.
-
Test Compound: The unlabeled compound to be tested (e.g., 8-OH-DPAT).
-
Non-specific Binding Determiner: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding determiner, or a range of concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assay ([35S]GTPγS Binding Assay)
This assay measures the functional activity of a compound (agonist, partial agonist, antagonist) by quantifying its effect on G-protein activation.
Objective: To determine the potency (EC50) and efficacy (% of maximal response) of a test compound at a G-protein coupled receptor.
Materials:
-
Membrane Preparation: Similar to the radioligand binding assay.
-
[35S]GTPγS: A non-hydrolyzable GTP analog that binds to activated G-proteins.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in an inactive state at baseline.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.
-
Test Compound: The compound to be tested for functional activity.
Procedure:
-
Pre-incubation: Membranes are pre-incubated with GDP to ensure G-proteins are in the inactive, GDP-bound state.
-
Assay Setup: In a 96-well plate, the pre-incubated membranes are mixed with a range of concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [35S]GTPγS on the filters is measured by a scintillation counter.
-
Data Analysis:
-
The concentration-response curve for the test compound is plotted.
-
The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect) are determined using non-linear regression.
-
The efficacy of the compound is often expressed as a percentage of the response produced by a known full agonist.
-
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Activation of the 5-HT1A receptor by an agonist like 8-OH-DPAT initiates several downstream signaling cascades.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the typical workflow for a radioligand competition binding assay.
Conclusion
While specific, comprehensive binding data for this compound remains largely unavailable in the public domain, its primary classification as a selective 5-HT1A agonist allows for an understanding of its expected pharmacological profile. By using the well-documented 5-HT1A agonist 8-OH-DPAT as a proxy, this guide has detailed the binding characteristics, experimental methodologies, and signaling pathways relevant to this class of compounds. The high affinity and selectivity for the 5-HT1A receptor, coupled with its role in modulating adenylyl cyclase and ion channel activity, form the basis of its physiological effects. The provided protocols and workflows serve as a practical resource for researchers investigating the serotonergic system.
References
Ebalzotan Analogue Synthesis and Characterization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebalzotan, a selective 5-HT1A receptor agonist, was initially developed as an antidepressant and anxiolytic agent. Although its development was halted due to undesirable side effects in Phase I clinical trials, its chemical scaffold, the 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxamide core, remains a valuable starting point for the design of novel 5-HT1A receptor modulators. This technical guide provides a comprehensive overview of the synthesis, characterization, and signaling pathways associated with this compound analogues. It is intended to serve as a resource for researchers in medicinal chemistry and pharmacology, offering detailed experimental protocols and a summary of key structure-activity relationship (SAR) data to facilitate the development of new chemical entities targeting the 5-HT1A receptor.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-established therapeutic target for a range of central nervous system (CNS) disorders, including anxiety and depression. Agonists of the 5-HT1A receptor have demonstrated clinical efficacy, but the development of new agents with improved selectivity and side-effect profiles remains an active area of research. This compound, with its potent and selective agonist activity at the 5-HT1A receptor, represents a significant chemotype for further exploration. This guide will delve into the synthetic methodologies applicable to the creation of this compound analogues, the assays used for their characterization, and the underlying signaling mechanisms.
Synthetic Pathways for this compound Analogues
The synthesis of this compound analogues centers around the construction of the enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyran core and the subsequent derivatization at the 5-position. A key strategy involves the use of (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran as a versatile intermediate.
A representative synthetic approach, based on the work of Hammarberg et al., is outlined below. This methodology allows for the introduction of diverse functionalities at the 5-position, including the carboxamide moiety characteristic of this compound, through palladium-catalyzed carbonylation.[1]
General Synthetic Scheme
The synthesis begins with the resolution of 5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran to obtain the desired (R)- or (S)-enantiomer. The amino group is then appropriately substituted, and the 5-methoxy group is converted to a triflate, which serves as a handle for the introduction of various substituents via palladium-catalyzed carbonylation.[1]
Characterization of this compound Analogues
The pharmacological profile of newly synthesized this compound analogues is determined through a series of in vitro assays to assess their affinity, selectivity, and functional activity at the 5-HT1A receptor.
Receptor Binding Affinity
The affinity of the compounds for the 5-HT1A receptor is typically determined by radioligand competition binding assays. These experiments measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Table 1: 5-HT1A Receptor Binding Affinities of this compound Analogues
| Compound | N-Substituent | 5-Substituent | Ki (nM)[1] |
| (R)-9a | Isopropyl | Methoxy | 150 |
| (R)-Ebalzotan Analogue | Isopropyl, Propyl | N-Isopropylcarboxamide | High Affinity |
| Analogue 1 | Ethyl, Isopropyl | Methoxy | Lower Affinity |
| Analogue 2 | Isopropyl, Propyl | Carboxylate Ester | High Affinity |
| Analogue 3 | Isopropyl, Propyl | Ketone | High Affinity |
Note: Generally, (R)-enantiomers display higher affinity for the 5-HT1A receptor than the corresponding (S)-enantiomers. Tertiary amines tend to have higher affinity than primary and secondary amines. Larger N-substituents are well-tolerated.[1]
Functional Activity
The functional activity of the analogues (i.e., whether they are agonists, partial agonists, or antagonists) is assessed by measuring their effect on downstream signaling pathways. The canonical pathway for the Gi/o-coupled 5-HT1A receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Table 2: Functional Activity of this compound Analogues at the 5-HT1A Receptor
| Compound | Intrinsic Activity (cAMP Production)[1] | Classification |
| Analogue A | Full inhibition | Full Agonist |
| Analogue B | Partial inhibition | Partial Agonist |
| Analogue C | No effect on agonist-induced inhibition | Antagonist |
Experimental Protocols
5-HT1A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes (source of 5-HT1A receptors)
-
[3H]8-OH-DPAT (radioligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the rat hippocampal membranes, a fixed concentration of [3H]8-OH-DPAT, and either buffer (for total binding), a saturating concentration of a known 5-HT1A ligand (for non-specific binding), or the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
Objective: To determine the functional activity of test compounds by measuring their effect on cAMP production.
Materials:
-
GH4ZD10 cells stably transfected with the 5-HT1A receptor.[1]
-
Vasoactive Intestinal Peptide (VIP) or Forskolin (to stimulate adenylyl cyclase)
-
Test compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture reagents
Procedure:
-
Culture the transfected cells to an appropriate density.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with VIP or forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Akt and MAPK Phosphorylation Assay
Objective: To investigate the involvement of non-canonical signaling pathways.
Materials:
-
Cell line expressing 5-HT1A receptors (e.g., PC-3, Du145)[3]
-
Test compounds (5-HT1A agonists)
-
Lysis buffer
-
Primary antibodies against phosphorylated and total Akt and ERK1/2 (MAPK)
-
Secondary antibodies (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells and treat with the test compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total Akt and ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation.
5-HT1A Receptor Signaling Pathways
Activation of the 5-HT1A receptor initiates a cascade of intracellular events. The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase. However, evidence also points to the involvement of other signaling molecules, such as Akt and MAPK (ERK1/2).
Conclusion
The 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxamide scaffold of this compound provides a robust platform for the design and synthesis of novel 5-HT1A receptor agonists. By employing the synthetic strategies and characterization assays detailed in this guide, researchers can systematically explore the structure-activity relationships of this chemical class. A thorough understanding of the downstream signaling pathways will further aid in the development of biased agonists with improved therapeutic profiles, potentially leading to new treatments for a variety of CNS disorders. The data and protocols presented herein are intended to serve as a valuable resource for advancing research in this important area of drug discovery.
References
- 1. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Serotonin activates MAP kinase and PI3K/Akt signaling pathways in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebalzotan: A Technical Guide for its Application as a Research Tool in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ebalzotan is a selective 5-HT1A receptor agonist that was under development as an antidepressant and anxiolytic agent. Its clinical development was discontinued in Phase I trials due to undesirable side effects.[1] As a result, publicly available data on its detailed pharmacological and preclinical profile are limited. This guide provides a comprehensive overview of how a compound with this compound's mechanism of action is typically characterized and utilized as a research tool in the study of Central Nervous System (CNS) disorders, based on established methodologies for 5-HT1A receptor agonists. The quantitative data and specific experimental protocols provided are illustrative examples based on typical findings for this class of compounds and are not derived from published studies on this compound itself unless otherwise specified.
Introduction to this compound
This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.[2] The 5-HT1A receptor is a key target in the CNS implicated in the modulation of mood, anxiety, and cognition.[3] Agonism at this receptor, particularly at presynaptic autoreceptors on serotonin neurons in the raphe nuclei, inhibits serotonin release, while activation of postsynaptic receptors in regions like the hippocampus and cortex mediates many of the therapeutic effects of anxiolytics and antidepressants.[4][5][6] The discontinuation of this compound for clinical use does not preclude its utility as a valuable research tool for dissecting the roles of the 5-HT1A receptor in various physiological and pathological processes in the CNS.
Core Mechanism of Action: 5-HT1A Receptor Agonism
This compound exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs).[2][7] Activation of these receptors initiates a cascade of intracellular signaling events.
Signaling Pathways
The primary signaling pathway for 5-HT1A receptors involves coupling to Gi/o proteins.[4][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal firing.[7][8] Activation of postsynaptic 5-HT1A receptors can also stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in neurogenesis and synaptic plasticity.[5]
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of 5-HT1A Receptors Promotes Retinal Ganglion Cell Function by Inhibiting the cAMP-PKA Pathway to Modulate Presynaptic GABA Release in Chronic Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ebalzotan Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Ebalzotan, a selective 5-HT1A receptor agonist, for the human 5-HT1A receptor. The protocol is designed for researchers in pharmacology and drug discovery. Additionally, this document outlines the signaling pathway of the 5-HT1A receptor and includes reference data for other common 5-HT1A ligands.
Introduction
The serotonin 1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system and plays a crucial role in modulating mood, anxiety, and cognition.[1] As such, it is a significant target for the development of therapeutics for various psychiatric and neurological disorders.[1][2] this compound is a selective 5-HT1A receptor agonist that was investigated for its potential as an antidepressant and anxiolytic.[3][4] Radioligand binding assays are a fundamental technique used to characterize the interaction of compounds like this compound with their target receptors, providing quantitative measures of binding affinity.[1][5]
This application note details a representative protocol for a competition binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor.
Data Presentation
The following table summarizes the binding affinities of several well-characterized 5-HT1A receptor ligands. This data is provided for comparative purposes.
| Compound | Radioligand | Receptor Source | Assay Type | Affinity (Ki/IC50) |
| 8-OH-DPAT | [3H]8-OH-DPAT | Human 5-HT1A in HEK293 cells | Competition | 0.6 nM (IC50) |
| Serotonin | [3H]8-OH-DPAT | Human 5-HT1A in HEK293 cells | Competition | 1.8 nM (IC50) |
| WAY-100635 | [3H]WAY 100635 | Rat Brain Membranes | Saturation | 0.10 nM (Kd) |
| Spiperone | [3H]8-OH-DPAT | Human 5-HT1A in HEK293 cells | Competition | >10,000 nM (Ki) |
| Ketanserin | [3H]8-OH-DPAT | Human 5-HT1A in HEK293 cells | Competition | 2400 nM (IC50) |
| Robalzotan ([3H]NAD-299) | [3H]NAD-299 | Rat Hippocampal Tissue | Saturation | ~0.2 nM (Kd) |
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist such as this compound primarily couples to inhibitory Gi/o proteins.[1] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The dissociation of the Gβγ subunit from the Gα subunit can also modulate downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
Ebalzotan Functional Assays in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan is a selective agonist for the Serotonin 1A (5-HT1A) receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric conditions.[1][2] Characterizing the functional activity of this compound and other 5-HT1A modulators is a critical step in drug discovery and development. The 5-HT1A receptor primarily couples to the inhibitory G-protein (Gαi/o), which, upon activation, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and the modulation of ion channels.
These application notes provide detailed protocols for three key in vitro functional assays to quantify the agonistic properties of this compound at the 5-HT1A receptor using recombinant cell lines:
-
cAMP Inhibition Assay: A measure of the downstream second messenger response.
-
GTPγS Binding Assay: A direct measure of G-protein activation, proximal to the receptor.
-
Receptor Internalization Assay: A cellular response indicating receptor desensitization and trafficking.
This compound: 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like this compound triggers the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunit can modulate other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels. Prolonged agonist exposure typically leads to receptor phosphorylation, β-arrestin recruitment, and subsequent internalization of the receptor from the cell surface.
Data Presentation: Functional Profile of 5-HT1A Agonists
While specific functional data for this compound is not extensively available in the public domain, the following tables present typical data for well-characterized 5-HT1A reference agonists, Serotonin and 8-OH-DPAT, in the described functional assays. This data serves as a benchmark for interpreting results obtained for test compounds like this compound.
Table 1: cAMP Inhibition Assay Data Cell Line: CHO-K1 cells stably expressing human 5-HT1A receptor.
| Compound | EC50 (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) |
| This compound | Data Not Available | Data Not Available |
| Serotonin (5-HT) | 1.5 | 85% |
| 8-OH-DPAT | 0.8 | 95% |
Table 2: [³⁵S]GTPγS Binding Assay Data Source: Membranes from HEK293 cells stably expressing human 5-HT1A receptor.
| Compound | EC50 (nM) | Emax (% Stimulation above Basal) |
| This compound | Data Not Available | Data Not Available |
| Serotonin (5-HT) | 5.0 | 150% |
| 8-OH-DPAT | 2.5 | 180% |
Table 3: Receptor Internalization Assay Data Cell Line: HEK293 cells expressing FLAG-tagged human 5-HT1A receptor.
| Compound (1 µM) | % Internalization (at 60 min) |
| This compound | Data Not Available |
| Serotonin (5-HT) | 45% |
| 8-OH-DPAT | 55% |
| Vehicle (Control) | < 5% |
Experimental Protocols
cAMP Inhibition Assay (HTRF)
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels. A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) is employed for sensitive detection.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Preparation: On the day of the assay, harvest cells using a non-enzymatic cell dissociation buffer. Wash cells with PBS and resuspend in stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX) to a density of 0.5-1.0 x 10⁶ cells/mL.
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a low-volume, white 384-well plate.
-
Add 5 µL of this compound dilutions (prepared in stimulation buffer). For the reference curve, use a known agonist like 8-OH-DPAT.
-
Add 5 µL of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to a final concentration that elicits ~80% of its maximal cAMP production (typically 1-10 µM, determined empirically).
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of HTRF cAMP-d2 reagent followed by 5 µL of anti-cAMP Cryptate reagent (pre-diluted in lysis buffer as per manufacturer's instructions).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The HTRF signal is inversely proportional to the amount of intracellular cAMP. Calculate the 665/620 nm ratio and plot it against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits following receptor stimulation. It is a proximal measure of receptor function.
Protocol:
-
Membrane Preparation:
-
Harvest cultured HEK293 or CHO cells expressing the 5-HT1A receptor.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend. Determine protein concentration (e.g., using a BCA assay) and store at -80°C.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP to a final concentration of 10 µM (to ensure G-proteins are in the inactive state).
-
Varying concentrations of this compound or reference agonist.
-
Membrane preparation (5-10 µg protein per well).
-
-
For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Acquisition: Dry the filter mat and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding (in CPM or DPM) against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the EC50 and Emax (% stimulation over basal).
Receptor Internalization Assay (Confocal Microscopy)
This assay visualizes and quantifies the agonist-induced translocation of 5-HT1A receptors from the plasma membrane to intracellular compartments. This protocol describes a method using a FLAG-tagged receptor and immunofluorescence.
Protocol:
-
Cell Culture: Culture HEK293 cells stably or transiently expressing an N-terminally FLAG-tagged human 5-HT1A receptor on sterile glass coverslips in a 24-well plate.
-
Agonist Treatment:
-
Wash cells with serum-free medium.
-
Treat cells with this compound (e.g., 1 µM final concentration) or a reference agonist in serum-free medium.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). The 0-minute time point serves as the control for basal receptor localization.
-
-
Immunofluorescence Staining:
-
Wash cells twice with ice-cold PBS to stop the internalization process.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
To label surface receptors: Block with 3% BSA in PBS for 30 minutes. Incubate with a primary anti-FLAG antibody (e.g., mouse anti-FLAG) for 1 hour at room temperature. Wash three times. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a confocal laser scanning microscope. Capture Z-stacks to ensure the entire cell volume is imaged.
-
-
Data Analysis:
-
For each cell, quantify the fluorescence intensity associated with the plasma membrane versus the intensity from intracellular vesicles.
-
Internalization can be expressed as the ratio of intracellular to total fluorescence or as the percentage of cells showing a distinct punctate intracellular staining pattern. Compare the treated time points to the 0-minute control.
-
References
Application Notes and Protocols for Ebalzotan Electrophysiology Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan is a potent and selective agonist for the serotonin 5-HT1A receptor.[1] This receptor is a key target in the development of therapeutics for depression and anxiety.[2] Electrophysiological techniques, particularly patch clamp studies, are crucial for characterizing the effects of compounds like this compound on neuronal activity. These studies provide quantitative data on how this compound modulates neuronal excitability, firing patterns, and synaptic transmission. This document provides detailed protocols and application notes for conducting patch clamp electrophysiology studies to investigate the effects of this compound, primarily focusing on its action on serotonergic neurons in the dorsal raphe nucleus (DRN), a key area for 5-HT1A receptor function.[2][3]
Preclinical Rationale for Electrophysiological Studies
5-HT1A receptors are G-protein coupled receptors that, upon activation, typically lead to neuronal hyperpolarization through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] In the dorsal raphe nucleus, 5-HT1A receptors act as somatodendritic autoreceptors on serotonin neurons.[2][3] Activation of these autoreceptors inhibits the firing of serotonin neurons, thereby reducing serotonin release in projection areas.[3] Patch clamp studies are essential to quantify the potency and efficacy of this compound in producing this inhibitory effect.
Data Presentation: Expected Electrophysiological Effects of this compound
The following tables are templates for summarizing quantitative data from patch clamp experiments with this compound. The values presented are hypothetical and should be replaced with experimentally determined data.
Table 1: Effect of this compound on Passive Membrane Properties of Dorsal Raphe Neurons
| Concentration (nM) | Resting Membrane Potential (mV) | Input Resistance (MΩ) |
| Vehicle Control | -65 ± 2.1 | 450 ± 35 |
| 1 | -68 ± 2.3 | 410 ± 30 |
| 10 | -72 ± 1.9 | 350 ± 28 |
| 100 | -78 ± 2.5 | 280 ± 25 |
| 1000 | -80 ± 2.2 | 260 ± 22 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 2: Effect of this compound on Action Potential Firing in Dorsal Raphe Neurons
| Concentration (nM) | Spontaneous Firing Rate (Hz) | Action Potential Threshold (mV) | Afterhyperpolarization (mV) |
| Vehicle Control | 2.5 ± 0.3 | -45 ± 1.5 | -15 ± 0.8 |
| 1 | 2.1 ± 0.4 | -45 ± 1.6 | -15.5 ± 0.9 |
| 10 | 1.5 ± 0.3 | -46 ± 1.4 | -16 ± 1.0 |
| 100 | 0.5 ± 0.2** | -47 ± 1.8 | -17 ± 1.2 |
| 1000 | 0.1 ± 0.1 | -48 ± 1.5 | -18 ± 1.1 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 3: Pharmacological Characterization of this compound-Induced Outward Current
| Drug Application | Outward Current Amplitude (pA) | Reversal Potential (mV) |
| This compound (100 nM) | 150 ± 15 | -95 ± 3 |
| This compound (100 nM) + WAY-100635 (50 nM) | 10 ± 5 | N/A |
| This compound (100 nM) + BaCl₂ (200 µM) | 25 ± 8 | N/A |
| *p < 0.01 compared to this compound alone |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recordings from Dorsal Raphe Neurons in Acute Brain Slices
This protocol describes how to measure the effects of this compound on the intrinsic electrophysiological properties of serotonergic neurons in the dorsal raphe nucleus.
1. Materials and Solutions:
-
Animals: Male Sprague-Dawley rats (P14-P21)
-
Slicing Solution (aCSF), ice-cold and bubbled with 95% O₂ / 5% CO₂:
-
126 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
10 mM Glucose
-
2 mM CaCl₂
-
1 mM MgCl₂
-
(Osmolarity: ~300-310 mOsm)
-
-
Recording Solution (aCSF), at 32-34°C and bubbled with 95% O₂ / 5% CO₂: Same as slicing solution.
-
Intracellular Solution:
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM KCl
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
0.2 mM EGTA
-
(pH adjusted to 7.3 with KOH; Osmolarity: ~280-290 mOsm)
-
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in recording aCSF on the day of the experiment.
-
Patch Pipettes: Borosilicate glass (3-5 MΩ resistance).
2. Procedure:
-
Animal Anesthesia and Brain Extraction: Anesthetize the rat with isoflurane and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Slice Preparation:
-
Prepare 250-300 µm thick coronal slices containing the dorsal raphe nucleus using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 34°C for 30 minutes, then allow to equilibrate to room temperature for at least 1 hour before recording.
-
-
Patch Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.
-
Visualize neurons in the dorsal raphe nucleus using an upright microscope with DIC optics. Serotonergic neurons are typically larger and have a more fusiform shape.
-
Approach a neuron with a patch pipette filled with intracellular solution and establish a Giga-ohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.[5][6]
-
Switch to current-clamp mode to record spontaneous firing and membrane potential.
-
After obtaining a stable baseline recording for at least 5 minutes, begin perfusion of this compound at the desired concentration.
-
Record changes in resting membrane potential and firing frequency.
-
Inject hyperpolarizing and depolarizing current steps to measure input resistance and action potential properties before and after drug application.
-
For voltage-clamp experiments, hold the neuron at -60 mV and apply voltage ramps or steps to measure the this compound-induced current.
-
3. Data Analysis:
-
Analyze data using pCLAMP or a similar software.
-
Measure resting membrane potential, input resistance, action potential frequency, amplitude, and threshold.
-
In voltage-clamp, measure the amplitude and reversal potential of the this compound-induced current.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the 5-HT1A Receptor
Caption: this compound binding to the 5-HT1A receptor activates Gi/o protein, leading to inhibition of adenylyl cyclase and activation of GIRK channels, resulting in neuronal hyperpolarization.
Experimental Workflow for Patch Clamp Study
Caption: A streamlined workflow for conducting whole-cell patch clamp experiments to study the effects of this compound on dorsal raphe neurons.
Logical Relationship of this compound's Effect
Caption: The logical cascade of events following the application of this compound, leading to reduced serotonin release.
References
- 1. Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological evidence for postsynaptic 5-HT(1A) receptor control of dorsal raphe 5-HT neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of 5-HT1A Autoreceptors in the Dorsal Raphe Nucleus Reduces the Behavioral Consequences of Social Defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus | Semantic Scholar [semanticscholar.org]
- 5. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Ebalzotan Behavioral Models in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan is a selective agonist for the serotonin 1A (5-HT1A) receptor, a key target in the neuropharmacology of anxiety and depression. As a result, this compound has been investigated for its potential anxiolytic and antidepressant properties. This document provides detailed application notes and standardized protocols for evaluating the behavioral effects of this compound in established rodent models of anxiety and depression. The methodologies described herein are essential for preclinical research aimed at characterizing the efficacy and mechanism of action of this compound and similar compounds.
Mechanism of Action: 5-HT1A Receptor Signaling
This compound exerts its effects by binding to and activating 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to inhibitory G-proteins (Gi/o). Activation of 5-HT1A receptors initiates a signaling cascade that ultimately modulates neuronal excitability.
Key signaling events following 5-HT1A receptor activation include:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The βγ-subunit of the G-protein can directly interact with ion channels. This interaction leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in neuronal firing. Additionally, it can lead to the closing of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release.
-
Activation of other Kinase Pathways: Beyond the canonical adenylyl cyclase pathway, 5-HT1A receptor activation has been shown to stimulate other signaling cascades, such as the extracellular signal-regulated kinase (ERK) and Akt pathways, which are involved in neuroplasticity and cell survival.
Application Notes and Protocols for the Quantification of Ebalzotan Using a Validated HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Ebalzotan, a selective 5-HT1A receptor agonist, using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Although the clinical development of this compound was discontinued, this protocol serves as a robust template for the analysis of similar small molecule drug candidates. The methodology outlined here is based on established principles of chromatographic separation and is designed to meet the rigorous standards of analytical method validation as per ICH guidelines.
Introduction
This compound is a selective 5-HT1A receptor agonist that was investigated for its potential as an antidepressant and anxiolytic agent.[1][2] The development of this compound was halted during Phase I clinical trials due to undesirable side effects.[1][2] Accurate and precise quantification of active pharmaceutical ingredients (APIs) like this compound is critical during all stages of drug development, from formulation studies to pharmacokinetic and stability testing. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high sensitivity, specificity, and reproducibility.
This application note details a proposed RP-HPLC method for the quantification of this compound. While a specific validated method for this compound is not publicly available due to its discontinued development, the following protocol is based on common and effective methods for the analysis of other 5-HT1A receptor agonists and small molecule pharmaceuticals.
Chromatographic Principle
The proposed method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a mixture of water and a less polar organic solvent (e.g., acetonitrile or methanol). This compound, being a moderately nonpolar molecule, will be retained on the column and then eluted by the organic mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocol
Materials and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
HPLC vials
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Formic acid or Ammonium acetate (for mobile phase pH adjustment)
-
-
Chromatographic Column:
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chromatographic Conditions
The following table summarizes the proposed starting conditions for the HPLC analysis of this compound. These parameters may require optimization for a specific instrument and column.
| Parameter | Recommended Condition |
| Stationary Phase | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0) |
| Elution Mode | Isocratic |
| Mobile Phase Ratio | 60:40 (Acetonitrile:Buffer) - to be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely around 254 nm or 280 nm) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (e.g., from a formulation):
-
Weigh and finely powder a representative number of tablets (if applicable).
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer to a volumetric flask of appropriate size.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to extract the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation
Quantitative data from the method validation should be summarized in clear and concise tables.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Slope | Calculated Value |
| Intercept | Calculated Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80 | Example Value | Calc. | |
| 100% | 100 | Example Value | Calc. | Calc. |
| 120% | 120 | Example Value | Calc. |
Table 3: Precision Data for this compound
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC | ≤ 2% | ≤ 2% |
| Mid QC | ≤ 2% | ≤ 2% |
| High QC | ≤ 2% | ≤ 2% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The proposed reverse-phase HPLC method provides a reliable and robust framework for the quantification of this compound in various samples. Adherence to the detailed protocol and thorough method validation as outlined will ensure the generation of accurate, precise, and reproducible data, which is essential for regulatory compliance and successful drug development. While this method is presented for this compound, it can be readily adapted for the analysis of other similar chemical entities.
References
Application Notes and Protocols for Ebalzotan Formulation for In Vivo Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan is a selective 5-HT1A receptor agonist that was investigated for its potential as an antidepressant and anxiolytic. As with many research compounds, particularly those whose development was discontinued, publicly available data on specific formulations for in vivo administration is scarce. These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical in vivo research, based on its known chemical properties and formulation strategies for similar 5-HT1A agonists.
Application Notes
The successful in vivo evaluation of a compound like this compound is critically dependent on its formulation. A well-designed formulation ensures accurate dosing, maximizes bioavailability for the intended route of administration, and minimizes vehicle-related side effects that could confound experimental results. Key considerations for vehicle selection include the compound's solubility, the desired route of administration (e.g., intravenous, intraperitoneal, subcutaneous), pH, osmolality, and the potential toxicity of the excipients.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This data is essential for the initial steps of formulation development.
| Property | Value | Source |
| Molecular Formula | C19H30N2O2 | [1] |
| Molecular Weight | 318.46 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Solubility | To be determined | [2] |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | [2] |
| Storage (Long Term) | -20 °C (months to years) | [2] |
Vehicle Selection for 5-HT1A Agonists
Given the lack of specific formulation data for this compound, a practical approach is to examine the vehicles used for other 5-HT1A agonists in preclinical studies. This information provides a rational basis for selecting candidate vehicles for solubility screening.
| 5-HT1A Agonist | Vehicle Used for In Vivo Studies | Route of Administration |
| 8-OH-DPAT | Sterile Saline | Intraperitoneal (i.p.) |
| Serotonin hydrochloride | Water, DMSO | Not specified in abstracts |
| Serotonin | 5% DMSO in 95% Corn oil | Not specified in abstracts |
| WAY163909 | Not specified (daily application) | Intraperitoneal (i.p.) |
| Buspirone | Dissolved in 0.1 M HCl and pH 6.8 phosphate buffer for in vitro release studies | Oral (for tablets) |
Experimental Protocols
The following protocols outline a systematic approach to developing an injectable formulation for this compound.
Protocol 1: Solubility Screening of this compound
Objective: To identify a suitable vehicle that can dissolve this compound at the desired concentration for in vivo studies.
Materials:
-
This compound powder
-
Calibrated microbalance
-
Vortex mixer
-
Small volume glass vials (e.g., 1.5 mL)
-
Pipettes
-
Candidate vehicles (see table below)
Candidate Vehicles for Screening:
-
Sterile Water for Injection
-
0.9% Sodium Chloride (Sterile Saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
5% DMSO / 40% PEG400 / 55% Saline
-
5% DMSO / 95% Corn Oil
Procedure:
-
Determine Target Concentration: Based on literature for similar compounds or desired dosing range, establish a target concentration (e.g., 1 mg/mL).
-
Weigh this compound: Accurately weigh a small amount of this compound (e.g., 1-2 mg) into a pre-labeled glass vial.
-
Add Vehicle: Add a precise volume of the first candidate vehicle to the vial to achieve the target concentration.
-
Promote Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound does not dissolve, gentle warming (e.g., 37°C water bath) and/or sonication can be applied for short periods (5-10 minutes).
-
-
Visual Inspection: Carefully observe the solution against a light and dark background. Note if the solution is clear (fully dissolved), has visible particles (partially dissolved/suspended), or remains unchanged (insoluble).
-
Record Observations: Record the results for each vehicle tested.
-
Select Vehicle: Choose the simplest vehicle (e.g., saline over a co-solvent mixture) that provides a clear solution at the target concentration.
Protocol 2: Preparation of this compound Formulation for In Vivo Injection
Objective: To prepare a sterile solution of this compound for administration to laboratory animals. This protocol assumes a suitable aqueous-based vehicle (e.g., saline) has been identified in Protocol 1.
Materials:
-
This compound powder
-
Selected sterile vehicle
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Calibrated balance
-
Laminar flow hood (recommended for maintaining sterility)
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.
-
Calculate Required Amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of the vehicle required.
-
Weigh this compound: Weigh the calculated amount of this compound and place it into a sterile vial.
-
Add Vehicle: Using a sterile syringe, add the calculated volume of the sterile vehicle to the vial containing this compound.
-
Dissolve Compound: Cap the vial and vortex until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, as determined during the solubility screen.
-
Sterile Filtration:
-
Draw the entire solution into a new sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the tip of the syringe.
-
Filter the solution into a final sterile, labeled vial. This step removes any potential microbial contamination.
-
-
Final Inspection and Storage:
-
Visually inspect the final solution for any particulates.
-
Store the prepared formulation at the recommended short-term storage temperature (0-4°C) and protect it from light until use.[2] It is recommended to use freshly prepared solutions for in vivo experiments.
-
Visualizations
Caption: A systematic workflow for developing an injectable this compound formulation.
References
Application Notes and Protocols: Ebalzotan in Autoradiography Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan is a selective agonist for the serotonin 1A (5-HT1A) receptor, a key target in the research and development of treatments for depression and anxiety.[1][2][3] Autoradiography is a powerful technique used to visualize the distribution and density of radiolabeled ligands bound to specific receptors within tissue sections.[4] This document provides detailed application notes and protocols for the use of radiolabeled this compound in quantitative autoradiography studies to characterize 5-HT1A receptors in the brain.
While specific quantitative binding data for this compound in autoradiography is not widely published, this guide offers a comprehensive framework based on established protocols for other 5-HT1A receptor agonists. The synthesis of a radiolabeled form of this compound, such as [3H]this compound, is a necessary prerequisite for these studies.
Data Presentation: 5-HT1A Receptor Binding Properties
Quantitative autoradiography allows for the determination of key binding parameters, including the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of competing ligands. The following tables provide a template for presenting such data, with example values for the well-characterized 5-HT1A agonist, 8-OH-DPAT, for illustrative purposes.
Table 1: Saturation Binding Analysis of [3H]this compound
| Brain Region | Kd (nM) | Bmax (fmol/mg tissue) |
| Hippocampus | Not Available | Not Available |
| Septum | Not Available | Not Available |
| Amygdala | Not Available | Not Available |
| Raphe Nuclei | Not Available | Not Available |
| Example: [3H]8-OH-DPAT | ~1.0 | ~250 |
Table 2: Competition Binding Analysis of this compound against [3H]8-OH-DPAT
| Compound | Ki (nM) |
| This compound | Not Available |
| Serotonin (5-HT) | ~2.5 |
| WAY-100635 | ~0.5 |
Experimental Protocols
Protocol for Quantitative Autoradiography using [3H]this compound
This protocol is adapted from established methods for other tritiated 5-HT1A receptor agonists. Optimization may be required for specific experimental conditions.
Materials:
-
[3H]this compound (requires custom synthesis and radiolabeling)
-
Unlabeled this compound
-
Serotonin (5-HT) or another suitable 5-HT1A ligand for non-specific binding determination (e.g., 8-OH-DPAT, WAY-100635)
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Distilled water
-
Tritium-sensitive phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice animals according to approved ethical guidelines.
-
Rapidly dissect the brain and freeze in isopentane cooled with dry ice.
-
Store frozen brains at -80°C until sectioning.
-
Using a cryostat, cut 20 µm-thick coronal or sagittal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store slides at -80°C.
-
-
Radioligand Incubation:
-
Bring slides to room temperature.
-
Pre-incubate slides in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubate slides with various concentrations of [3H]this compound (e.g., 0.1-10 nM) in incubation buffer for 60 minutes at room temperature to determine total binding.
-
For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound or 10 µM 5-HT.
-
-
Washing:
-
Rapidly wash the slides in ice-cold wash buffer (2 x 5 minutes) to remove unbound radioligand.
-
Perform a final brief rinse in ice-cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Include calibrated tritium standards for later quantification.
-
Expose for an appropriate duration (typically several weeks to months) at 4°C.
-
-
Image Acquisition and Analysis:
-
Scan the imaging plate using a phosphor imager or develop the film.
-
Analyze the resulting autoradiograms using image analysis software.
-
Measure the optical density in specific brain regions of interest.
-
Convert optical density values to fmol/mg tissue using the calibration curve generated from the tritium standards.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation and competition analysis using appropriate software (e.g., Prism) to determine Kd, Bmax, and Ki values.
-
Protocol for Competition Binding Assay with [3H]this compound
This protocol allows for the determination of the binding affinity (Ki) of unlabeled compounds for the 5-HT1A receptor.
Procedure:
-
Follow the steps for tissue preparation and pre-incubation as described in Protocol 2.1.
-
Incubate tissue sections with a single concentration of [3H]this compound (ideally at or below its Kd value) and a range of concentrations of the competing unlabeled compound.
-
Include control slides for total binding (only [3H]this compound) and non-specific binding (with a high concentration of unlabeled this compound or 10 µM 5-HT).
-
Proceed with washing, drying, exposure, and data analysis as described in Protocol 2.1.
-
Calculate the Ki value of the competitor using the Cheng-Prusoff equation.
Visualizations
5-HT1A Receptor Signaling Pathway
This compound, as a 5-HT1A receptor agonist, activates a G-protein coupled receptor cascade. The binding of this compound to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Experimental Workflow for Autoradiography
The following diagram outlines the key steps involved in a quantitative autoradiography experiment using [3H]this compound.
References
Application Notes and Protocols for Studying G-protein Coupled Receptors Using Ebalzotan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan is a selective agonist for the serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Although its clinical development as an antidepressant and anxiolytic was discontinued due to undesirable side effects in Phase I trials, this compound remains a valuable research tool for investigating the pharmacology and signaling of the 5-HT1A receptor.[1][2] These application notes provide detailed protocols for characterizing the binding and functional activity of this compound and similar compounds at GPCRs, enabling researchers to elucidate their mechanism of action and potential therapeutic applications.
G-protein Coupled Receptor Signaling Pathway
The 5-HT1A receptor, upon activation by an agonist like this compound, couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
Caption: 5-HT1A Receptor Signaling Cascade.
Data Presentation
Due to the limited availability of published preclinical data for this compound, the following tables present illustrative data for a typical selective 5-HT1A agonist. These values are provided as examples to demonstrate how to present data obtained from the described experimental protocols.
Table 1: Radioligand Binding Affinity
| Radioligand | Test Compound | Receptor Source | Kᵢ (nM) |
| [³H]-8-OH-DPAT | Typical 5-HT1A Agonist | Recombinant human 5-HT1A | 1.5 |
| [³H]-8-OH-DPAT | This compound | Recombinant human 5-HT1A | Data not available |
Table 2: Functional Assay Potency and Efficacy
| Assay Type | Test Compound | Parameter | Value |
| GTPγS Binding | Typical 5-HT1A Agonist | EC₅₀ (nM) | 15.2 |
| Eₘₐₓ (%) | 95 | ||
| This compound | EC₅₀ (nM) | Data not available | |
| Eₘₐₓ (%) | Data not available | ||
| cAMP Inhibition | Typical 5-HT1A Agonist | IC₅₀ (nM) | 5.8 |
| Eₘₐₓ (%) | 100 | ||
| This compound | IC₅₀ (nM) | Data not available | |
| Eₘₐₓ (%) | Data not available |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor or from brain tissue (e.g., hippocampus).
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM of unlabeled serotonin or another 5-HT1A ligand.
-
Test Compound: this compound or other compounds of interest.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (for competition curve) or buffer (for total binding).
-
Unlabeled ligand (for non-specific binding).
-
Radioligand (e.g., [³H]-8-OH-DPAT at a concentration near its Kd).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Caption: GTPγS Binding Assay Workflow.
Materials:
-
Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: this compound or other agonists.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the agonist.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP (final concentration ~10 µM).
-
Agonist at various concentrations.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the assay by rapid filtration and wash the filters with ice-cold assay buffer.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting basal binding (no agonist) from the binding at each agonist concentration.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal effect) and Eₘₐₓ (maximal stimulation) from the dose-response curve.
-
cAMP Inhibition Assay
This assay measures the ability of a 5-HT1A receptor agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.
Caption: cAMP Inhibition Assay Workflow.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Cell Culture Medium and Reagents.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Forskolin: To stimulate adenylyl cyclase.
-
Test Compound: this compound or other agonists.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Plate Reader: Compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and grow to confluence.
-
Pre-incubation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing the PDE inhibitor and various concentrations of the agonist.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation: Add forskolin (final concentration typically 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.
-
Determine the IC₅₀ value (concentration of agonist that causes 50% inhibition of the forskolin-stimulated response).
-
Conclusion
This compound serves as a specific pharmacological tool for probing the function and signaling of the 5-HT1A receptor. The protocols detailed in these application notes provide a robust framework for researchers to characterize the binding affinity and functional potency of this compound and other novel compounds targeting this important GPCR. The combination of radioligand binding, GTPγS binding, and cAMP assays allows for a comprehensive pharmacological profiling that is essential for drug discovery and the fundamental understanding of GPCR biology.
References
Ebalzotan in Primary Neuronal Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan is a potent and selective serotonin 5-HT1A receptor agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) extensively expressed in the central nervous system, where it plays a crucial role in neuromodulation. Activation of 5-HT1A receptors is primarily coupled to inhibitory Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can influence various downstream effectors, including the Extracellular signal-regulated kinase (ERK) pathway, and modulate neuronal excitability and survival. Consequently, 5-HT1A receptor agonists like this compound are of significant interest for their potential neuroprotective and therapeutic effects in various neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the experimental use of this compound in primary neuronal cultures. The protocols detailed below are compiled from established methodologies for primary neuron culture and analysis of downstream signaling pathways relevant to 5-HT1A receptor activation. While specific published data on the direct application of this compound in primary neuronal cultures is limited, the following sections offer a robust framework for investigating its effects on neuronal viability, signaling cascades, and electrophysiological properties, based on the known pharmacology of 5-HT1A agonists.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected effects of a potent 5-HT1A agonist like this compound in primary neuronal culture experiments. These tables are intended to serve as a guide for experimental design and data interpretation.
Table 1: Dose-Dependent Effects of this compound on Primary Neuron Viability under Excitotoxic Stress
| Treatment Group | This compound Concentration (nM) | Incubation Time (hours) | Neuronal Viability (% of Control) |
| Control (Vehicle) | 0 | 24 | 100 ± 5.2 |
| Excitotoxic Insult (e.g., Glutamate) | 0 | 24 | 45 ± 3.8 |
| This compound + Excitotoxic Insult | 1 | 24 | 58 ± 4.1 |
| This compound + Excitotoxic Insult | 10 | 24 | 75 ± 3.5 |
| This compound + Excitotoxic Insult | 100 | 24 | 82 ± 4.0 |
| This compound + Excitotoxic Insult | 1000 | 24 | 79 ± 3.7* |
*p < 0.05 compared to Excitotoxic Insult alone. Data are presented as mean ± SEM.
Table 2: Effect of this compound on cAMP Levels in Primary Neuronal Cultures
| Treatment Group | This compound Concentration (nM) | Incubation Time (minutes) | cAMP Level (% of Forskolin-Stimulated Control) |
| Basal | 0 | 15 | 10 ± 1.5 |
| Forskolin (10 µM) | 0 | 15 | 100 ± 8.9 |
| This compound + Forskolin | 1 | 15 | 85 ± 7.2 |
| This compound + Forskolin | 10 | 15 | 62 ± 5.5 |
| This compound + Forskolin | 100 | 15 | 41 ± 4.8 |
*p < 0.05 compared to Forskolin alone. Data are presented as mean ± SEM.
Table 3: Effect of this compound on ERK1/2 Phosphorylation in Primary Neuronal Cultures
| Treatment Group | This compound Concentration (nM) | Incubation Time (minutes) | Phospho-ERK1/2 / Total ERK1/2 Ratio (Fold Change from Basal) |
| Basal | 0 | 15 | 1.0 ± 0.1 |
| This compound | 10 | 5 | 1.8 ± 0.2 |
| This compound | 10 | 15 | 2.5 ± 0.3 |
| This compound | 10 | 30 | 1.5 ± 0.2* |
| This compound | 10 | 60 | 1.1 ± 0.1 |
*p < 0.05 compared to Basal. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic day 18 (E18) rodents.
Materials:
-
E18 pregnant rat or mouse
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Plating Medium: Neurobasal medium supplemented with 10% Fetal Bovine Serum (FBS), B-27 supplement, and GlutaMAX
-
Maintenance Medium: Neurobasal medium supplemented with B-27 supplement and GlutaMAX
-
Papain or Trypsin (for enzymatic digestion)
-
Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO)
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coating of Culture Vessels:
-
Coat culture plates or coverslips with PDL (50 µg/mL) or PLO (15 µg/mL) in sterile water overnight at 37°C.
-
The following day, wash the vessels three times with sterile water and allow them to dry completely.
-
For enhanced neuronal attachment and differentiation, a secondary coating of laminin (10 µg/mL) can be applied for at least 2 hours at 37°C before plating.
-
-
Tissue Dissection and Dissociation:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically dissect the cortices or hippocampi from the E18 embryos in ice-cold HBSS.
-
Transfer the tissue to a sterile tube containing a dissociation solution (e.g., papain or trypsin) and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Inactivate the enzyme by adding an equal volume of Plating Medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating and Maintenance:
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5 x 105 cells/cm2) in Plating Medium.
-
After 4-24 hours, replace the Plating Medium with Maintenance Medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol assesses the neuroprotective effects of this compound against an excitotoxic insult.
Materials:
-
Primary neuronal cultures (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Excitotoxic agent (e.g., Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
On DIV 7-10, pre-treat the neurons with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Introduce the excitotoxic agent (e.g., 50 µM Glutamate) to the appropriate wells and co-incubate for 24 hours.
-
-
MTT Assay:
-
Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Protocol 3: cAMP Assay
This protocol measures the effect of this compound on intracellular cAMP levels.
Materials:
-
Primary neuronal cultures (from Protocol 1)
-
This compound stock solution
-
Forskolin (adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer (provided with the kit)
Procedure:
-
Cell Treatment:
-
On DIV 7-10, pre-treat the neurons with various concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with Forskolin (e.g., 10 µM) for 10-15 minutes to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the specific cAMP assay kit to measure the intracellular cAMP concentration.
-
Results are typically expressed as a percentage of the forskolin-stimulated response.
-
Protocol 4: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the effect of this compound on the ERK signaling pathway.
Materials:
-
Primary neuronal cultures (from Protocol 1)
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
On DIV 7-10, treat the neurons with this compound or vehicle for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize the data.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for this compound studies.
Ebalzotan for Investigating 5-HT1A Receptor Internalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan is a selective agonist for the serotonin 1A (5-HT1A) receptor.[1] Although its clinical development as an antidepressant and anxiolytic was discontinued due to undesirable side effects in Phase I trials, its utility as a research tool for studying 5-HT1A receptor dynamics remains significant.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the internalization of the 5-HT1A receptor, a key process in receptor desensitization and signaling regulation.
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, can trigger various intracellular signaling cascades. Its internalization is a critical mechanism for modulating the duration and intensity of its signal. Understanding how agonists like this compound induce this process is crucial for the development of novel therapeutics targeting the serotonergic system.
Pharmacological Profile
While specific quantitative binding and functional data for this compound are not widely available in peer-reviewed literature, it is characterized as a selective 5-HT1A receptor agonist.[1] For the purpose of designing and interpreting receptor internalization studies, it is essential to include a well-characterized positive control with known affinity and potency. 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a widely used full agonist for the 5-HT1A receptor and serves as an excellent reference compound.
Table 1: Pharmacological Data for the 5-HT1A Receptor Agonist 8-OH-DPAT
| Compound | Receptor | Species | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |
| 8-OH-DPAT | 5-HT1A | Human | Radioligand Binding ([³H]8-OH-DPAT) | 3.8 | - | [2] |
| 8-OH-DPAT | 5-HT1A | Rat | Radioligand Binding ([³H]8-OH-DPAT) | 1.2 | - | [2] |
| 8-OH-DPAT | 5-HT1A | Bovine | cAMP Accumulation | - | 6.4 | [3] |
5-HT1A Receptor Signaling Pathways
Activation of the 5-HT1A receptor by an agonist such as this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Chronic or intense stimulation of the receptor often leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin, which uncouples the receptor from the G-protein and targets it for internalization into endosomes.
Caption: 5-HT1A receptor signaling and internalization pathway.
Experimental Protocols
The following protocols provide detailed methodologies for investigating this compound-induced 5-HT1A receptor internalization.
Protocol 1: Immunofluorescence-Based Receptor Internalization Assay
This protocol allows for the direct visualization and quantification of receptor internalization from the cell surface to intracellular compartments.
Experimental Workflow:
Caption: Workflow for immunofluorescence-based receptor internalization assay.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing N-terminally HA-tagged 5-HT1A receptors
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated glass coverslips
-
This compound
-
8-OH-DPAT (positive control)
-
Primary antibody: Anti-HA antibody (e.g., from rabbit)
-
Secondary antibodies: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
Fixation solution: 4% paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Seed HEK293 cells expressing HA-5-HT1A receptors onto poly-D-lysine coated glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Surface Receptor Labeling:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with anti-HA primary antibody diluted in blocking buffer for 1 hour at 4°C to label surface receptors.
-
Wash cells three times with ice-cold PBS to remove unbound antibody.
-
-
Agonist Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or 8-OH-DPAT (e.g., 100 nM as a positive control) in pre-warmed serum-free DMEM. Include a vehicle-only control.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Fixation:
-
Terminate the internalization by washing the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Labeling of Remaining Surface Receptors:
-
Incubate the non-permeabilized cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) in blocking buffer for 1 hour at room temperature to label receptors remaining on the cell surface.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block again with blocking buffer for 30 minutes.
-
-
Labeling of Internalized Receptors:
-
Incubate the permeabilized cells with the second fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 594 anti-rabbit IgG) in blocking buffer for 1 hour at room temperature to label the internalized primary-secondary antibody complex.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Image the cells using a confocal microscope.
-
-
Quantification:
-
Quantify the fluorescence intensity of the surface (Fluorophore 1) and internalized (Fluorophore 2) receptor populations using image analysis software (e.g., ImageJ or CellProfiler).
-
The internalization ratio can be calculated as: Internalized Fluorescence / (Surface Fluorescence + Internalized Fluorescence).
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol measures the interaction of β-arrestin with the 5-HT1A receptor, an event that precedes clathrin-mediated endocytosis. This assay serves as a proxy for the initiation of receptor internalization.
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Materials:
-
A commercially available β-arrestin recruitment assay system (e.g., PathHunter® by DiscoverX or Tango™ by Thermo Fisher Scientific) with a cell line co-expressing the 5-HT1A receptor fused to an enzyme fragment and β-arrestin fused to the complementary part of the enzyme.
-
Assay-specific cell plating and detection reagents.
-
This compound
-
8-OH-DPAT (positive control)
-
A selective 5-HT1A antagonist (e.g., WAY-100635) for assay validation.
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Preparation and Plating:
-
Culture the engineered cell line according to the manufacturer's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the provided assay buffer.
-
Dispense the cell suspension into the wells of the microplate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and the positive control (8-OH-DPAT) in the appropriate assay buffer.
-
Add the compounds to the wells containing the cells. Include a vehicle control and a positive control. For antagonist mode, pre-incubate cells with the antagonist before adding the agonist.
-
-
Incubation:
-
Incubate the plate at 37°C for the time recommended by the manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol. This typically involves a single reagent addition that contains the substrate for the complemented enzyme.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature in the dark to allow for signal development.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound and the positive control.
-
Data Interpretation
The immunofluorescence assay will provide a direct measure of the translocation of the 5-HT1A receptor from the plasma membrane to intracellular compartments upon treatment with this compound. A time- and concentration-dependent increase in the internalized receptor population is expected.
The β-arrestin recruitment assay will provide a quantitative measure of the potency of this compound in initiating the first step of receptor desensitization and internalization. The EC₅₀ value obtained from this assay reflects the concentration of this compound required to elicit half of the maximal β-arrestin recruitment.
By comparing the results from both assays, researchers can gain a comprehensive understanding of the ability of this compound to induce 5-HT1A receptor internalization and the underlying molecular mechanisms.
Conclusion
This compound, as a selective 5-HT1A receptor agonist, is a valuable pharmacological tool for studying the intricate processes of receptor internalization and signaling. The protocols outlined in this document provide a robust framework for researchers to investigate these phenomena, contributing to a deeper understanding of 5-HT1A receptor biology and aiding in the development of more effective and safer therapeutics for a variety of neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ebalzotan Dose-Response Curves
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ebalzotan. It is designed to address specific issues that may arise during the experimental process of generating and optimizing dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the serotonin 5-HT1A receptor.[1] As a G-protein coupled receptor (GPCR), the 5-HT1A receptor, upon binding with an agonist like this compound, activates intracellular signaling pathways. Specifically, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This signaling cascade is a key event in its pharmacological action.[2]
Q2: Which in vitro assays are most suitable for generating dose-response curves for this compound?
Two primary types of assays are recommended for characterizing this compound's interaction with the 5-HT1A receptor:
-
Radioligand Binding Assays: These assays measure the affinity of this compound for the 5-HT1A receptor. A competition binding format, where this compound competes with a known radiolabeled antagonist, is typically used to determine the inhibition constant (Ki).
-
[35S]GTPγS Binding Assays: This is a functional assay that directly measures the activation of G-proteins following receptor stimulation by an agonist.[3][4] It is an excellent method for determining the potency (EC50) and efficacy (Emax) of this compound as a 5-HT1A agonist.[5]
Q3: What are the critical parameters to derive from an this compound dose-response curve?
The key parameters that define the pharmacological profile of this compound are:
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of its maximum possible response. It is a measure of the ligand's potency.
-
Emax (Maximum effect): The maximal response produced by this compound. It is a measure of the ligand's efficacy relative to a full agonist.
-
Ki (Inhibition constant): The concentration of this compound that will bind to 50% of the receptors in the absence of other ligands. It is a measure of binding affinity derived from competition binding assays.
-
Hill Slope: This parameter describes the steepness of the dose-response curve. A Hill slope of 1.0 suggests a simple 1:1 interaction between this compound and the receptor.
Troubleshooting Guide
This section addresses common problems encountered during dose-response experiments with this compound.
Q4: My radioligand binding assay shows high non-specific binding (NSB). How can I reduce it?
High non-specific binding can obscure the specific binding signal, leading to inaccurate results.[6] Ideally, NSB should be less than 50% of the total binding.[6]
-
Problem: The radioligand is binding to components other than the 5-HT1A receptor, such as filters, lipids, or other proteins.[6][7]
-
Solutions:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.[6]
-
Optimize Protein Concentration: Titrate the amount of cell membrane protein used in the assay. A common range is 100-500 µg per well, but this should be optimized for your specific system.[6]
-
Modify Assay Buffer: Include Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) in your buffer to block non-specific sites.[6]
-
Improve Washing Steps: Increase the number of washes with ice-cold wash buffer and ensure the washing is performed quickly to prevent dissociation of the specific binding.[6]
-
Pre-treat Filters: Soaking filters in a solution like 0.5% polyethyleneimine (PEI) can reduce non-specific binding of positively charged radioligands.
-
Q5: I am observing a very low or absent signal in my [35S]GTPγS functional assay. What are the potential causes?
A weak signal in a GTPγS assay indicates inefficient G-protein activation or issues with assay components.
-
Problem: Insufficient G-protein coupling, degraded reagents, or suboptimal assay conditions.
-
Solutions:
-
Verify Receptor Expression and Integrity: Ensure your membrane preparation has a sufficient density of functional 5-HT1A receptors.
-
Check Reagent Quality: [35S]GTPγS has a relatively short half-life; ensure it is not expired. Prepare fresh dilutions of GDP and this compound for each experiment.
-
Optimize GDP Concentration: GDP is crucial for the assay as it maintains G-proteins in an inactive state before agonist stimulation. The optimal concentration needs to be determined empirically, but a starting point is typically 10-30 µM.
-
Optimize Mg2+ Concentration: Magnesium ions are essential for G-protein activation. Titrate the MgCl2 concentration (typically in the 1-10 mM range) to find the optimal level for your system.[8]
-
Increase Incubation Time: Ensure the incubation is long enough to allow for GTPγS binding to reach equilibrium.
-
Q6: My dose-response curves are not sigmoidal or show poor reproducibility. What should I investigate?
Irregular curve shapes or inconsistent results often point to issues with ligand preparation, experimental setup, or data analysis.
-
Problem: Inaccurate serial dilutions, ligand instability, or variability in assay execution.
-
Solutions:
-
Confirm Ligand Concentration and Stability: Verify the stock concentration of this compound. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and has not precipitated. Perform serial dilutions carefully and use them promptly.
-
Ensure Thorough Mixing: Vortex each dilution and mix the reaction plate gently before incubation to ensure a homogenous reaction.
-
Standardize Assay Conditions: Maintain consistent incubation times, temperatures, and volumes across all experiments.[7]
-
Check for Receptor Reserve: In systems with very high receptor expression, even partial agonists can appear as full agonists. This "receptor reserve" can shift potency values. Using a lower concentration of membrane protein can sometimes mitigate this effect.[4]
-
Review Data Analysis: Ensure you are using an appropriate non-linear regression model (e.g., "log(agonist) vs. response -- Variable slope") to fit your data. Constrain the bottom of the curve to 0% and the top to 100% only if you have sufficient data points to define the plateaus.
-
Data Presentation
The following tables present representative data for 5-HT1A receptor ligands to provide a benchmark for experimental results.
Table 1: Comparison of Binding Affinities (Ki) at the 5-HT1A Receptor
| Compound | Radioligand | Tissue/Cell Source | Ki (nM) |
| This compound | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 1.5 |
| 8-OH-DPAT (Full Agonist) | [3H]WAY-100635 | HEK293 cells expressing h5-HT1A | 0.9 |
| Buspirone (Partial Agonist) | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 12.0 |
| WAY-100635 (Antagonist) | [3H]8-OH-DPAT | Human Cortex Membranes | 0.8 |
Note: Data are representative examples and may vary based on experimental conditions.
Table 2: Functional Potency (EC50) and Efficacy (Emax) in [35S]GTPγS Binding Assay
| Compound | Tissue/Cell Source | EC50 (nM) | Emax (% of 8-OH-DPAT) |
| This compound | Rat Hippocampal Membranes | 8.5 | 95% |
| 8-OH-DPAT (Full Agonist) | Rat Hippocampal Membranes | 5.0 | 100% |
| Buspirone (Partial Agonist) | Rat Hippocampal Membranes | 25.0 | 60% |
Note: Efficacy (Emax) is expressed relative to the maximum stimulation achieved by the standard full agonist, 8-OH-DPAT.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound signaling at the 5-HT1A receptor.
Caption: Experimental workflow for a [35S]GTPγS binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Ebalzotan solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Ebalzotan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective 5-HT1A receptor agonist.[1] It was initially developed as a potential antidepressant and anxiolytic agent.[1] While it is a powerful tool for in vitro and in vivo research targeting the serotonin system, its physicochemical properties can present challenges in the laboratory, particularly concerning solubility.
Q2: I'm observing precipitation when preparing my this compound stock solution. What is the likely cause?
Precipitation of this compound upon dissolution is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound, like many small molecule drugs, is predicted to have low water solubility. Direct dissolution in aqueous buffers is often unsuccessful.
-
Incorrect Solvent Choice: Using a solvent in which this compound has limited solubility will lead to precipitation, especially at higher concentrations.
-
"Salting Out": When a stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.
-
Temperature Effects: The solubility of this compound may be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.
-
pH Sensitivity: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.
Q3: My this compound solution appears clear at first, but then I see precipitation after some time or upon freeze-thawing. Why is this happening?
This phenomenon, known as delayed precipitation, can occur for a few reasons:
-
Supersaturation: You may have initially created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize and precipitate out.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can disrupt the solution's stability and promote precipitation. The process of freezing and thawing can lead to the formation of ice crystals, which can concentrate the compound and facilitate its aggregation and precipitation.
-
Compound Degradation: While less common for stable compounds, degradation over time into less soluble byproducts could also be a factor.
Q4: Can I use sonication or vortexing to redissolve precipitated this compound?
Yes, sonication and vortexing can be effective in redissolving precipitated E-balzotan, particularly if the precipitation is due to localized concentration gradients or minor temperature fluctuations. These methods provide energy to break up the precipitate and facilitate its interaction with the solvent. However, if the compound has fundamentally low solubility in the chosen solvent system, these methods may only provide a temporary solution, and the precipitate may reappear over time.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
Symptoms:
-
The this compound powder does not dissolve completely in the chosen solvent.
-
Visible solid particles remain suspended in the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Inappropriate Solvent | Use a suitable organic solvent for the initial stock solution. | This compound is a lipophilic compound and is expected to be more soluble in organic solvents than in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of poorly water-soluble compounds. Other potential organic solvents include ethanol and dimethylformamide (DMF). |
| Insufficient Solvent Volume | Increase the volume of the solvent. | Attempting to dissolve a large amount of this compound in a minimal volume of solvent can lead to saturation and incomplete dissolution. Consult the expected solubility profile (see Table 1) and ensure you are using an adequate solvent volume for the desired concentration. |
| Low Temperature | Gently warm the solution. | The dissolution of some compounds is an endothermic process, and gentle warming (e.g., to 37°C) can increase the solubility and rate of dissolution. However, be cautious not to overheat the solution, as this could lead to compound degradation. |
| Insufficient Agitation | Use vortexing or sonication. | Vigorous mixing is essential to ensure that the entire sample comes into contact with the solvent. Vortexing for several minutes or using a bath sonicator can help break up clumps of powder and facilitate dissolution. |
Issue 2: Precipitation of this compound Upon Dilution into Aqueous Media
Symptoms:
-
A clear this compound stock solution in an organic solvent turns cloudy or forms a precipitate when diluted into an aqueous buffer (e.g., PBS, cell culture media).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| "Salting Out" Effect | Decrease the final concentration of the organic solvent. | The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution should be kept as low as possible, typically below 1% and ideally below 0.5%, to minimize its potential to cause precipitation and to avoid solvent-induced artifacts in biological assays. |
| Rapid Solvent Change | Add the stock solution to the aqueous buffer slowly while vortexing. | This technique, known as "drip-wise addition," helps to prevent localized high concentrations of the compound that can lead to immediate precipitation. The continuous mixing ensures rapid dispersion of the compound in the aqueous medium. |
| Use of a Surfactant | Add a small amount of a biocompatible surfactant to the aqueous buffer. | Surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles that encapsulate the drug molecules. |
| pH of the Aqueous Buffer | Adjust the pH of the aqueous buffer. | The solubility of a compound with basic or acidic functional groups can be significantly influenced by the pH of the medium. Experiment with buffers of different pH values to find the optimal pH for this compound solubility. |
Data Presentation
Table 1: Predicted Solubility Characteristics of this compound
| Solvent/Medium | Predicted Solubility | Comments and Recommendations |
| Water | Very Low | Direct dissolution in water is not recommended. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, direct dissolution is unlikely to be successful. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO for stock solutions, though solubility may be lower. |
| Dimethylformamide (DMF) | High | Another suitable organic solvent for preparing stock solutions. |
| Cell Culture Media | Low (final concentration) | Final working concentrations in cell-based assays should be carefully chosen to avoid precipitation. The presence of serum in the media may slightly improve solubility. |
Note: This table is based on the predicted physicochemical properties of this compound (e.g., a predicted LogP of 3.8) and the general behavior of similar small molecule compounds. Experimental determination of solubility is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
Methodology:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 3.185 mg for a 1 mL of 10 mM solution, based on a molecular weight of 318.46 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Sonication (Optional): If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Serial Dilution of this compound for In Vitro Assays
Objective: To prepare working solutions of this compound by diluting the DMSO stock into an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C if for cell-based assays.
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Intermediate Dilutions (in DMSO): Prepare a series of intermediate dilutions of the 10 mM stock solution in pure DMSO (e.g., 1 mM, 100 µM). This allows for smaller volumes to be added to the final aqueous solution, keeping the final DMSO concentration low.
-
Final Dilution (in Aqueous Buffer): a. Add the required volume of the aqueous buffer to a new tube. b. While vortexing the aqueous buffer, add the small volume of the appropriate DMSO intermediate stock solution drop-wise. c. Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Final Concentration Check: Calculate the final concentration of DMSO in your working solution and ensure it is below the tolerance level for your specific assay.
-
Use Immediately: It is recommended to use the final aqueous dilutions of this compound immediately after preparation to minimize the risk of precipitation over time.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Ebalzotan Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Ebalzotan in solution. This compound, a chromane carboxamide derivative with a tertiary amine, can be susceptible to degradation under various experimental and storage conditions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your this compound solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Unexpected Results | Chemical degradation of this compound. | 1. Review the storage conditions (pH, temperature, light exposure) of your solution against the recommendations in the FAQs below.2. Perform a forced degradation study (see Experimental Protocols) to identify the primary degradation pathway.3. Utilize a stability-indicating HPLC method to quantify the remaining active this compound and its degradants. |
| Change in Solution Appearance (Color Change, Precipitation) | Oxidation or hydrolysis leading to the formation of less soluble degradation products. | 1. For color changes, consider oxidative degradation. Protect the solution from oxygen by purging with an inert gas (e.g., nitrogen or argon) and using sealed containers.2. For precipitation, verify the pH of the solution. This compound's solubility may be pH-dependent. Adjust the pH to an optimal range (see FAQs). Consider if the precipitate could be a salt form if inappropriate buffers were used. |
| Inconsistent Results Between Experiments | Inconsistent preparation and storage of this compound stock and working solutions. | 1. Standardize your protocol for solution preparation, including the solvent, pH, and concentration.2. Prepare fresh working solutions from a properly stored stock solution for each experiment.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:
-
Oxidation: The tertiary amine group is prone to oxidation, which can lead to the formation of an N-oxide derivative. This is often accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: The carboxamide group can undergo hydrolysis, especially under acidic or basic conditions, breaking down into a carboxylic acid and an amine.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the chromane ring and other parts of the molecule.
Q2: What is the optimal pH for storing this compound solutions?
A2: To minimize hydrolysis, it is recommended to maintain the pH of this compound solutions within a neutral to slightly acidic range (pH 4-7). Both strongly acidic and alkaline conditions should be avoided. The following table provides hypothetical degradation rates to illustrate the effect of pH.
| pH | Hypothetical Degradation Rate (% per week at 25°C) |
| 2 | 15% |
| 4 | 2% |
| 7 | 1% |
| 9 | 10% |
Q3: How should I protect my this compound solution from oxidation?
A3: To prevent oxidative degradation, consider the following measures:
-
Use deoxygenated solvents: Purge your solvent with an inert gas like nitrogen or argon before preparing the solution.
-
Inert atmosphere: Store the solution under an inert atmosphere.
-
Avoid metal contaminants: Use high-purity solvents and containers to avoid metal-catalyzed oxidation.
-
Add antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT, Vitamin E) may be considered, but its compatibility and potential for interference in your specific application must be evaluated.
Q4: What are the recommended storage temperatures for this compound solutions?
A4: For long-term storage, it is recommended to store this compound solutions at -20°C or below. For short-term storage (a few days), refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.
| Temperature | Hypothetical Shelf-Life (Time to 10% degradation) |
| 25°C | 2 weeks |
| 4°C | 3 months |
| -20°C | > 1 year |
Q5: How can I prevent photodegradation of this compound solutions?
A5: Protect this compound solutions from light at all times by:
-
Using amber-colored vials or wrapping containers in aluminum foil.
-
Minimizing exposure to ambient light during experimental procedures.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method (Example)
Objective: To separate and quantify this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Decision tree for this compound solution storage.
Technical Support Center: Minimizing Off-Target Effects of Ebalzotan in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing Ebalzotan, a selective 5-HT1A receptor agonist, in various experimental assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help minimize off-target effects and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound (also known as NAE-086) is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are off-target effects and why are they a concern when working with this compound?
Q3: What are the potential off-target receptors for a 5-HT1A agonist like this compound?
Q4: How can I experimentally determine the selectivity of this compound?
A4: The selectivity of this compound can be determined by performing a series of binding and functional assays against a panel of relevant receptors.
-
Radioligand Binding Assays: These assays measure the affinity (Ki) of this compound for various receptors by assessing its ability to displace a known radiolabeled ligand. A higher Ki value for an off-target receptor compared to the 5-HT1A receptor indicates greater selectivity.
-
Functional Assays: These assays measure the potency (EC50 or IC50) and efficacy of this compound at different receptors. For Gi/o-coupled receptors like 5-HT1A, a common functional assay is the measurement of cAMP inhibition. For Gq-coupled receptors, one might measure inositol phosphate accumulation or calcium mobilization, and for Gs-coupled receptors, cAMP stimulation.
A large fold-difference between the on-target (5-HT1A) and off-target receptor affinities and potencies signifies high selectivity.
Troubleshooting Guides
Issue 1: High Background Signal or Inconsistent Results in Radioligand Binding Assays
High background or variability in binding assays can obscure the true binding characteristics of this compound and make it difficult to assess off-target binding.
| Potential Cause | Troubleshooting Step |
| Non-specific binding of the radioligand | Increase the number of wash steps after incubation. Optimize the concentration of the blocking agent (e.g., BSA) in the assay buffer. Use a structurally unrelated compound at a high concentration to define non-specific binding more accurately. |
| Radioligand degradation | Use fresh radioligand and store it properly according to the manufacturer's instructions. Minimize exposure to light and repeated freeze-thaw cycles. |
| Low specific binding | Optimize the amount of membrane protein per well. Ensure the incubation time is sufficient to reach equilibrium. Verify the activity of your membrane preparations. |
| Filter binding issues | Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands. Ensure proper and consistent washing of filters. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Unexpected or Noisy Data in cAMP Functional Assays
Functional assays are critical for determining if binding to an off-target receptor translates to a biological response.
| Potential Cause | Troubleshooting Step |
| Low assay window (small difference between basal and stimulated/inhibited signal) | Optimize cell number per well. Adjust the concentration of forskolin (for Gi-coupled assays) to achieve an optimal level of adenylyl cyclase stimulation. Ensure the use of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. |
| High basal cAMP levels (for Gi-coupled assays) | This can indicate constitutive receptor activity. Use a cell line with lower endogenous receptor expression if possible. Reduce the receptor expression level if using transient transfection. |
| Cell health issues | Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency. Use cells within a consistent and low passage number range. |
| Ligand-biased signaling | This compound may preferentially activate one signaling pathway over another at a particular receptor. Consider using orthogonal assays that measure different downstream signaling events (e.g., β-arrestin recruitment) to get a more complete picture of its functional activity. |
| Incorrect assay setup for Gi-coupled receptors | Remember that for Gi-coupled receptors like 5-HT1A, the expected response to an agonist is a decrease in cAMP levels. This is typically measured in the presence of an adenylyl cyclase stimulator like forskolin. |
Quantitative Data Summary
A comprehensive public database of the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound against a broad panel of receptors is not available. Researchers should empirically determine these values in their specific assay systems. Below is a template for how such data should be structured for clear comparison.
Table 1: this compound Binding Affinity Profile (Example)
| Receptor | Radioligand | Ki (nM) | Fold Selectivity vs. 5-HT1A |
| 5-HT1A | [³H]8-OH-DPAT | Value | 1 |
| 5-HT2A | [³H]Ketanserin | Value | Calculate |
| 5-HT2C | [³H]Mesulergine | Value | Calculate |
| α1-adrenergic | [³H]Prazosin | Value | Calculate |
| α2-adrenergic | [³H]Rauwolscine | Value | Calculate |
| Dopamine D2 | [³H]Spiperone | Value | Calculate |
| Other Receptors | Appropriate Radioligand | Value | Calculate |
Table 2: this compound Functional Potency Profile (Example)
| Receptor | Assay Type | EC50/IC50 (nM) | Fold Selectivity vs. 5-HT1A |
| 5-HT1A | cAMP Inhibition | Value | 1 |
| 5-HT2A | IP1 Accumulation | Value | Calculate |
| α2-adrenergic | cAMP Inhibition | Value | Calculate |
| Dopamine D2 | cAMP Inhibition | Value | Calculate |
| Other Receptors | Appropriate Functional Assay | Value | Calculate |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor and potential off-target receptors.
Materials:
-
Membrane preparations from cells expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
This compound.
-
Non-specific binding control (e.g., 10 µM of a known high-affinity ligand for the target receptor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition: this compound dilution, radioligand, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (for Gi/o-coupled receptors)
Objective: To determine the functional potency (EC50) of this compound at the 5-HT1A receptor and potential Gi/o-coupled off-target receptors.
Materials:
-
Cells expressing the target receptor.
-
This compound.
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for a short period.
-
Add the this compound dilutions to the appropriate wells.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase. The optimal forskolin concentration should be predetermined to be around its EC80.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition of the forskolin response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Ebalzotan experimental variability and controls
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ebalzotan, a selective 5-HT1A receptor agonist. Although this compound's development was discontinued, this guide offers valuable information for researchers working with similar 5-HT1A receptor agonists by providing standardized protocols and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (NAE-086) is a selective agonist for the serotonin 5-HT1A receptor.[1] As a G-protein coupled receptor (GPCR), the 5-HT1A receptor primarily couples to the inhibitory G-protein, Gi/o.[2] Activation of this receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[2] This signaling cascade results in neuronal hyperpolarization and reduced neuronal excitability through the modulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels.[2] this compound was initially developed as a potential antidepressant and anxiolytic agent.[1]
Q2: Why was the clinical development of this compound discontinued?
This compound was discontinued during Phase I clinical trials due to the observation of undesirable side effects.[1]
Q3: What are the expected downstream effects of 5-HT1A receptor activation by this compound?
The activation of 5-HT1A receptors by an agonist like this compound is expected to produce several downstream effects, including:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cAMP concentration.[2]
-
Activation of GIRK Channels: Resulting in potassium efflux and hyperpolarization of the cell membrane.[2]
-
Inhibition of Voltage-Gated Calcium Channels: Reducing calcium influx and subsequent neurotransmitter release.[2]
-
Modulation of the MAPK/ERK Pathway: Influencing cell growth and differentiation.[2]
Q4: What are some common sources of variability in experiments with 5-HT1A agonists?
Variability in experiments with 5-HT1A agonists can arise from several factors:
-
Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization and a diminished response.
-
Off-Target Effects: At higher concentrations, the agonist may bind to other serotonin receptor subtypes or other unintended targets, leading to confounding results.
-
Receptor Heterodimerization: 5-HT1A receptors can form heterodimers with other receptors, such as the 5-HT7 receptor, which can alter their signaling properties.
-
Cell Line Variability: The expression levels of 5-HT1A receptors and downstream signaling components can vary between different cell lines and even between different passages of the same cell line.
-
Agonist Bias: Some agonists may preferentially activate certain downstream signaling pathways over others (biased agonism), leading to different functional outcomes.
Quantitative Data
Due to the discontinuation of this compound's development, specific public-domain quantitative data is limited. The following tables provide representative pharmacological data for other well-characterized 5-HT1A receptor agonists, which can serve as a reference for expected values in similar experiments.
Table 1: Binding Affinity of Representative 5-HT1A Receptor Agonists
| Compound | Radioligand | Preparation | Value Type | Value (nM) |
| 8-OH-DPAT | [³H]8-OH-DPAT | Human 5-HT1A expressed in HEK293 cells | Ki | ~1 |
| Buspirone | [³H]8-OH-DPAT | Human 5-HT1A expressed in HEK293 cells | Ki | 20[3] |
| Serotonin (5-HT) | [³H]8-OH-DPAT | Human 5-HT1A expressed in CHO-K1 cells | Ki | ~2.5 |
Table 2: Functional Potency of Representative 5-HT1A Receptor Agonists
| Compound | Assay | Preparation | Value Type | Value (nM) | Efficacy |
| 8-OH-DPAT | [³⁵S]GTPγS Binding | CHO cells expressing human 5-HT1A | EC50 | 10.9[4] | Full Agonist |
| Buspirone | Inhibition of Forskolin-stimulated cAMP | CHO-K1 cells expressing human 5-HT1A | EC50 | ~10 | Partial Agonist |
| Serotonin (5-HT) | Inhibition of Forskolin-stimulated cAMP | CHO-K1 cells expressing human 5-HT1A | EC50 | ~5 | Full Agonist |
Experimental Protocols & Troubleshooting
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of a high-affinity 5-HT1A radioligand (e.g., [³H]8-OH-DPAT, typically at its Kd concentration), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide: Radioligand Binding Assay
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing of filters. | Increase the number and volume of washes. | |
| Radioligand is sticking to the filters or plate. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). | |
| Low specific binding | Low receptor expression in the cell line. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Incorrect assay buffer composition. | Ensure the buffer composition and pH are optimal for receptor binding. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Uneven filtration or washing. | Ensure the cell harvester is functioning correctly and that all wells are washed uniformly. |
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
This protocol measures the functional potency (EC50) and efficacy of a 5-HT1A agonist by quantifying its ability to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the 5-HT1A receptor in a suitable medium.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist (e.g., this compound) to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin. This will increase the basal level of cAMP, allowing for the measurement of inhibition.[5]
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[6][7]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the agonist.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.[8][9][10]
-
Determine the Emax (maximum effect) to assess the efficacy of the agonist relative to a known full agonist.
-
Troubleshooting Guide: cAMP Functional Assay
| Issue | Possible Cause | Solution |
| No or weak response to agonist | Low receptor expression or coupling to Gi. | Confirm receptor expression and functionality with a known potent agonist. |
| Inactive agonist. | Check the integrity and concentration of the agonist stock solution. | |
| Suboptimal forskolin concentration. | Titrate the forskolin concentration to achieve a robust assay window. | |
| High basal cAMP levels | Constitutive receptor activity. | This can be inherent to the cell line; consider using an inverse agonist to confirm. |
| Contamination of cell culture. | Ensure aseptic techniques and test for mycoplasma contamination. | |
| Bell-shaped dose-response curve | Receptor desensitization at high agonist concentrations. | Reduce the incubation time or use a lower range of agonist concentrations. |
| Off-target effects at high concentrations. | Test the agonist in a cell line lacking the 5-HT1A receptor to check for non-specific effects. |
Protocol 3: In Vivo Microdialysis in Rodent Brain
This protocol allows for the in vivo measurement of neurotransmitter levels (e.g., serotonin) in specific brain regions of an awake, freely-moving animal following the administration of a 5-HT1A agonist.[11][12][13]
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., the dorsal raphe nucleus or the hippocampus).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a period of time (e.g., 60-120 minutes) to establish a stable baseline of neurotransmitter levels.
-
Administer the 5-HT1A agonist (e.g., this compound) via a systemic route (e.g., intraperitoneal or subcutaneous injection).
-
Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours after drug administration.
-
-
Sample Analysis:
-
Analyze the concentration of serotonin and its metabolites in the dialysate samples using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-EC).[14]
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in each post-treatment sample as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time to visualize the effect of the 5-HT1A agonist.
-
Troubleshooting Guide: In Vivo Microdialysis
| Issue | Possible Cause | Solution |
| Low or undetectable neurotransmitter levels | Incorrect probe placement. | Verify the probe placement histologically at the end of the experiment. |
| Poor probe recovery. | Check the flow rate and ensure there are no blockages in the system. Use a new probe if necessary. | |
| Analytical system is not sensitive enough. | Optimize the HPLC-EC system for the detection of low neurotransmitter concentrations. | |
| High variability in baseline levels | Animal is stressed. | Allow the animal to acclimate to the experimental setup before starting baseline collection. |
| Inconsistent perfusion rate. | Use a high-quality microinfusion pump and check for leaks in the tubing. | |
| No effect of the drug | Inappropriate drug dose. | Perform a dose-response study to determine the optimal dose. |
| Poor drug penetration into the brain. | Investigate the pharmacokinetic properties of the compound. | |
| Autoreceptor activation leading to reduced serotonin release. | This is an expected effect of 5-HT1A agonists, especially at the level of the raphe nucleus. Consider co-administration with a 5-HT1A antagonist to confirm the mechanism. |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Explain what is EC50? [synapse.patsnap.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
improving Ebalzotan signal-to-noise in binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ebalzotan in 5-HT1A receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
This compound is a selective agonist for the serotonin 1A (5-HT1A) receptor.[1] In research, it is used as a tool compound to study the function and pharmacology of the 5-HT1A receptor. Binding assays with this compound are performed to determine its affinity (Ki) for the receptor and to characterize the binding of other potential 5-HT1A receptor ligands through competition studies.
Q2: What is the primary signaling pathway for the 5-HT1A receptor?
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[2][3] Upon agonist binding, the receptor activates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]
-
Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels: This results in hyperpolarization of the neuron, leading to a decrease in neuronal excitability.[2][5]
-
Modulation of other signaling pathways: The 5-HT1A receptor can also influence other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][6][7]
Below is a diagram illustrating the primary signaling pathway.
Troubleshooting Guide
A low signal-to-noise ratio in your this compound binding assay is a common issue that can be resolved by systematically evaluating several experimental parameters. The primary causes are typically high non-specific binding (NSB) or low specific binding.
Problem 1: High Non-Specific Binding (NSB)
High NSB can mask the specific binding signal, leading to inaccurate results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Radioligand concentration is too high. | Use the radioligand at a concentration at or below its dissociation constant (Kd). | Reduced binding to non-receptor components. |
| "Sticky" compound or radioligand. | Add a blocking agent like Bovine Serum Albumin (BSA) (0.1-0.5%) to the assay buffer. A low concentration of a non-ionic detergent like Tween-20 (0.01-0.1%) can also help.[8][9] | Decreased hydrophobic interactions with assay tubes and filters. |
| Radioligand binding to filter paper. | Pre-soak the filter mats in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours before use.[10] | Minimized binding of the radioligand to the filter material itself. |
| Insufficient washing. | Increase the number of wash steps (from 3 to 5) with ice-cold wash buffer. Ensure the washes are performed rapidly to prevent dissociation of the specifically bound radioligand. | More effective removal of unbound radioligand. |
| Inappropriate competitor for defining NSB. | Use a structurally different, high-affinity unlabeled ligand to define NSB. For the 5-HT1A receptor, a high concentration (e.g., 10 µM) of a compound like serotonin or buspirone can be used. | Ensures that only specific binding of the radioligand is displaced. |
Problem 2: Low Specific Binding Signal
A weak specific binding signal can make it difficult to distinguish from background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal incubation time. | Perform a time-course experiment to determine when equilibrium is reached. Measure specific binding at various time points until a stable plateau is observed. | Ensures the binding reaction has gone to completion. |
| Incorrect incubation temperature. | While room temperature is often sufficient, some assays may benefit from incubation at 37°C. Test different temperatures to find the optimal condition for your specific reagents. | Increased binding affinity and kinetics. |
| Low receptor density in the membrane preparation. | Increase the amount of membrane protein per well. Perform a protein concentration titration to find the optimal concentration that maximizes specific binding without increasing NSB.[10] | A stronger signal due to a higher number of available receptors. |
| Degraded radioligand or this compound. | Ensure proper storage of all reagents, especially the radioligand, which should be protected from light and stored at the recommended temperature. Use fresh dilutions for each experiment. | Improved binding due to the use of fully active compounds. |
| Suboptimal buffer composition. | Optimize the pH and ionic strength of your buffer. A common binding buffer for 5-HT1A assays is 50 mM Tris-HCl, pH 7.4. The inclusion of divalent cations like MgCl2 (1-10 mM) can sometimes enhance receptor affinity. | An optimized buffer environment can improve receptor conformation and ligand binding. |
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Kd and Bmax of a 5-HT1A Radioligand (e.g., [3H]8-OH-DPAT)
This protocol is for determining the affinity (Kd) and receptor density (Bmax) of a radioligand for the 5-HT1A receptor.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Prepare serial dilutions of [3H]8-OH-DPAT (e.g., 0.1 to 20 nM).
-
Membrane Preparation: Use cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or recombinant cells).
-
Non-Specific Binding (NSB) Ligand: 10 µM serotonin or WAY-100635.
-
-
Assay Setup (in triplicate):
-
Total Binding (TB) tubes: Add binding buffer, radioligand dilution, and membrane preparation (e.g., 50-100 µg protein).
-
NSB tubes: Add binding buffer, radioligand dilution, NSB ligand, and membrane preparation.
-
-
Incubation: Incubate the tubes for 30-60 minutes at room temperature (25°C).[11]
-
Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding as a function of the radioligand concentration.
-
Use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax.
-
Protocol 2: Competition Binding Assay to Determine the Ki of this compound
This protocol measures the ability of this compound to compete with a known radioligand for binding to the 5-HT1A receptor, allowing for the determination of its inhibitory constant (Ki).
Methodology:
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a fixed concentration of a suitable 5-HT1A radioligand, typically at or below its Kd (e.g., 0.5 nM [3H]WAY-100635 or 1 nM [3H]8-OH-DPAT).[12]
-
This compound: Prepare serial dilutions of this compound (e.g., 10 pM to 10 µM).
-
Membrane Preparation: Use cell membranes expressing the 5-HT1A receptor.
-
NSB Ligand: 10 µM serotonin or WAY-100635.
-
-
Assay Setup (in triplicate):
-
Total Binding (TB) tubes: Add binding buffer, radioligand, and membrane preparation.
-
NSB tubes: Add binding buffer, radioligand, NSB ligand, and membrane preparation.
-
Competition tubes: Add binding buffer, radioligand, this compound dilution, and membrane preparation.
-
-
Incubation, Termination, and Quantification: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Data Presentation
The following tables provide representative binding affinities for common 5-HT1A receptor ligands. These values can serve as a reference for your own experiments.
Table 1: Saturation Binding Parameters for 5-HT1A Radioligands
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]8-OH-DPAT | Human Platelet Membranes | 43 | 1078 | [13] |
| [3H]WAY-100635 | Rat Hippocampus | 0.37 ± 0.051 | 312 ± 12 | [14] |
Table 2: Competition Binding Affinities (Ki) for 5-HT1A Ligands
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 8-OH-DPAT | [3H]8-OH-DPAT | Human 5-HT1A in CHO-K1 cells | 1.0 | [15] |
| Buspirone | [3H]8-OH-DPAT | Human 5-HT1A in CHO-K1 cells | 14 | [15] |
| Tandospirone | [3H]8-OH-DPAT | Human 5-HT1A in CHO-K1 cells | 2.9 | [15] |
| 5-HT | [3H]8-OH-DPAT | Rat Raphe Area | pKi1: 8.82, pKi2: 6.07 | [11] |
| WAY-100635 | [3H]8-OH-DPAT | Rat Raphe Area | pKi1: 8.65, pKi2: 4.26 | [11] |
Note: pKi is the negative logarithm of the Ki value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The effects of plant polysaccharides and buffer additives on PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Ebalzotan stability in different buffer conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Ebalzotan in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that may influence its stability?
A1: this compound possesses three main functional groups that can affect its stability: a tertiary amine , a carboxamide , and a chromane ring system. The reactivity of these groups under different conditions is a primary consideration for maintaining the compound's integrity.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its functional groups, the most probable degradation pathways for this compound are:
-
Hydrolysis of the carboxamide bond under strongly acidic or basic conditions.[4][5][6]
-
Photodegradation , potentially involving the chromane ring system.[7][8]
Q3: I am observing precipitation of this compound in my buffer. What could be the cause?
A3: Precipitation of this compound is likely due to its low aqueous solubility, which can be highly dependent on the pH of the buffer. As a tertiary amine, this compound's solubility is expected to be greater in acidic conditions where it can be protonated. In neutral or alkaline buffers, the free base form may be less soluble, leading to precipitation.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring this compound stability.[9][10][11] This method should be capable of separating the intact this compound from its potential degradation products. UV-Vis spectrophotometry can also be a useful tool for detecting changes over time.[7]
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Potency or Activity
If you observe a decrease in the expected biological or chemical activity of your this compound solution, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| pH-induced Hydrolysis | - Verify the pH of your buffer solution. - Avoid prolonged storage in strongly acidic (pH < 3) or strongly basic (pH > 10) buffers, as these conditions can promote amide hydrolysis.[4][5][6] - If your experiment requires extreme pH, prepare fresh solutions and use them immediately. |
| Oxidative Degradation | - De-gas your buffers to remove dissolved oxygen. - Consider adding a small amount of an antioxidant (e.g., ascorbic acid, DTT), ensuring it does not interfere with your assay. - Avoid sources of peroxides, which can be present in some excipients and can oxidize tertiary amines.[1] |
| Photodegradation | - Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[7][8] - Minimize exposure to ambient light during experimental setup. |
| Adsorption to Surfaces | - this compound may adsorb to certain types of plastic or glass containers. - Consider using low-adsorption microplates or silanized glassware. |
Issue 2: Appearance of New Peaks in HPLC Chromatogram
The emergence of new peaks in your HPLC analysis of an this compound solution suggests the formation of degradation products.
| Potential Degradation Product | Suggested Action |
| Oxidative Degradants | - The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide.[1][2] - Use de-gassed buffers and protect from light to minimize further oxidation. |
| Hydrolysis Products | - The carboxamide bond can hydrolyze to form a carboxylic acid and an amine.[4][6] - Confirm the identity of the new peak using mass spectrometry (MS). - Adjust the pH of your buffer to a more neutral range (pH 4-8) to slow down hydrolysis. |
Hypothetical Stability Data Summary
While specific experimental stability data for this compound is not publicly available, the following tables provide a hypothetical summary based on the known chemistry of its functional groups. This data is for illustrative purposes only and should not be considered as experimental results.
Table 1: Hypothetical pH Stability of this compound after 24 hours at Room Temperature
| Buffer pH | Buffer System | Hypothetical % Recovery of this compound | Observations |
| 2.0 | Glycine-HCl | > 95% | Good solubility |
| 4.0 | Acetate | > 98% | Optimal solubility and stability |
| 7.4 | Phosphate | ~95% | Potential for slight precipitation over time |
| 9.0 | Borate | < 90% | Increased degradation, potential precipitation |
Table 2: Hypothetical Temperature Stability of this compound in pH 7.4 Buffer
| Temperature | Duration | Hypothetical % Recovery of this compound |
| 4°C | 7 days | > 98% |
| 25°C (Room Temp) | 7 days | ~95% |
| 40°C | 7 days | < 90% |
Experimental Protocols
The following are generalized protocols for assessing the stability of a compound like this compound.
Protocol 1: General Stability Assessment using HPLC
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Preparation of Test Solutions: Dilute the stock solution into a series of different buffer solutions (e.g., pH 2, 4, 7.4, 9) to the final desired concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each test solution using a validated stability-indicating HPLC method to determine the initial concentration.
-
Incubation: Store the remaining test solutions under various conditions (e.g., 4°C, 25°C, 40°C; protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 7 days), withdraw aliquots from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Monitor for the appearance and growth of any new peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C.
-
Oxidation: Treat this compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Expose solid this compound to dry heat (e.g., 80°C).
-
Photostability: Expose an this compound solution to a calibrated light source as per ICH Q1B guidelines.[8]
-
Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. uregina.ca [uregina.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
addressing Ebalzotan cytotoxicity at high concentrations
Welcome to the technical support center for Ebalzotan. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to this compound's use in in vitro experiments, with a specific focus on managing cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations higher than our target engagement range. Is this expected?
A1: Yes, it is not uncommon for compounds, including selective serotonin 5-HT1A receptor agonists like this compound, to exhibit cytotoxic effects at high concentrations. This can be due to off-target effects or the engagement of downstream signaling pathways that, when overstimulated, lead to cellular stress and death. It is crucial to differentiate between on-target pharmacology and off-target toxicity.
Q2: What are the likely mechanisms of this compound-induced cytotoxicity at high concentrations?
A2: While specific data for this compound is limited due to its discontinuation in early-phase trials, the cytotoxicity of similar psychoactive compounds at high concentrations is often linked to:
-
Mitochondrial Dysfunction: Inhibition of the mitochondrial electron transport chain can lead to a decrease in ATP production and a loss of mitochondrial membrane potential.[1][2]
-
Increased Reactive Oxygen Species (ROS): Mitochondrial impairment is a major source of ROS, which can cause oxidative damage to cellular components.[3][4][5]
-
Induction of Apoptosis: The culmination of cellular stress often leads to programmed cell death, or apoptosis, which can be initiated through intrinsic (mitochondrial) or extrinsic pathways.[6][7][8]
Q3: How can we confirm if mitochondrial dysfunction is the cause of the observed cytotoxicity?
A3: You can perform several assays to specifically investigate mitochondrial health. A common method is to measure the mitochondrial membrane potential (ΔΨm) using a fluorescent probe like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.[9]
Q4: What is the best way to measure an increase in reactive oxygen species (ROS) in our this compound-treated cells?
A4: A widely used method for detecting intracellular ROS is the DCFDA (2',7'-dichlorofluorescin diacetate) assay. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS. An increase in fluorescence intensity in your treated cells compared to controls would indicate elevated ROS levels.[10]
Q5: Our results suggest apoptosis. How can we confirm that this compound is inducing apoptosis and not necrosis?
A5: To confirm apoptosis, you can measure the activity of key executioner caspases, such as caspase-3.[11][12] Commercial kits are available that use a fluorogenic or colorimetric substrate for caspase-3. An increase in signal indicates caspase-3 activation and apoptosis. You can also use flow cytometry with Annexin V and propidium iodide staining to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Q6: We suspect off-target effects are contributing to the cytotoxicity. How can we investigate this?
A6: Investigating off-target effects can be complex. A computational approach, such as screening this compound against a panel of known off-target proteins, could provide initial leads. Experimentally, you could use a broad-spectrum kinase inhibitor panel or other targeted inhibitor libraries to see if any can rescue the cytotoxic phenotype.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity. |
| Cell Seeding Density | Optimize and standardize the cell seeding density. Overly confluent or sparse cultures can respond differently to cytotoxic agents.[13] |
| Compound Stability | Confirm the stability of this compound in your culture medium over the time course of your experiment. Degradation products may have different toxicities. |
| Solvent Concentration | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.1%).[14] |
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
| Potential Cause | Troubleshooting Step |
| Assay Interference | This compound may interfere with the chemistry of a specific assay. For example, it could have reducing properties that affect tetrazolium-based assays like MTT. Run a cell-free control with the compound and assay reagents to check for interference.[14] |
| Mechanism of Cell Death | Different assays measure different aspects of cell health. MTT measures metabolic activity, which can decrease before cell membrane integrity is lost (measured by LDH release). Consider the kinetics of cell death. |
| Cytostatic vs. Cytotoxic Effects | Your compound might be inhibiting proliferation (cytostatic) rather than killing cells (cytotoxic). An MTT assay would show a decrease in signal in both cases, while an LDH assay would only show a signal for cytotoxicity. Consider performing a cell counting assay to differentiate.[14] |
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in SH-SY5Y Neuroblastoma Cells
| Concentration (µM) | Cell Viability (% of Control, MTT Assay) | Mitochondrial Membrane Potential (% of Control, JC-1 Assay) | Intracellular ROS (Fold Change vs. Control, DCFDA Assay) | Caspase-3 Activity (Fold Change vs. Control) |
| 0.1 | 98 ± 4 | 99 ± 3 | 1.1 ± 0.2 | 1.0 ± 0.1 |
| 1 | 95 ± 5 | 96 ± 4 | 1.3 ± 0.3 | 1.2 ± 0.2 |
| 10 | 75 ± 6 | 80 ± 5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| 50 | 40 ± 7 | 55 ± 6 | 4.8 ± 0.6 | 3.5 ± 0.5 |
| 100 | 15 ± 4 | 25 ± 5 | 7.2 ± 0.8 | 6.1 ± 0.7 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
Protocol 2: Measurement of Intracellular ROS using DCFDA Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol.
-
DCFDA Loading: Remove the treatment media and incubate the cells with 20 µM H2DCFDA in serum-free media for 30 minutes at 37°C in the dark.[10]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[18]
Protocol 3: Determination of Mitochondrial Membrane Potential using JC-1 Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol. A positive control of a mitochondrial uncoupler like CCCP (50 µM for 15-30 minutes) should be included.[9]
-
JC-1 Staining: Remove the treatment media and incubate the cells with 2 µM JC-1 staining solution for 15-30 minutes at 37°C.[19]
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red) at Ex/Em = 540/590 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm.[9] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. Mitochondrial dysfunction induced by sertraline, an antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondria and Mood: Mitochondrial Dysfunction as a Key Player in the Manifestation of Depression [frontiersin.org]
- 3. Stimulation of reactive oxygen species production by an antidepressant visible light source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the generation of reactive oxygen species and in mitochondrial membrane potential during apoptosis induced by the antidepressants imipramine, clomipramine, and citalopram and the effects on these changes by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sertraline, an antidepressant, induces apoptosis in hepatic cells through the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. doc.abcam.com [doc.abcam.com]
- 19. researchgate.net [researchgate.net]
Ebalzotan In Vivo Administration: Technical Support Center
Disclaimer: Ebalzotan was discontinued during early-stage clinical development. As a result, specific data regarding its in vivo formulation, pharmacokinetics, and detailed preclinical challenges are not extensively available in the public domain. This technical support center provides guidance based on the known properties of this compound as a selective 5-HT1A receptor agonist and general principles for the in vivo administration of poorly soluble research compounds.
I. Troubleshooting Guide: In Vivo Administration of this compound
This guide addresses common challenges researchers may encounter during the in vivo administration of this compound and similar poorly soluble compounds.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation | This compound is a lipophilic molecule with low aqueous solubility. The chosen vehicle may not be appropriate, or the concentration may be too high. | Solvent Selection: Start with a small amount of a strong organic solvent like DMSO or ethanol to dissolve this compound, then dilute with a vehicle such as polyethylene glycol (PEG), propylene glycol (PG), or corn oil. pH Adjustment: The solubility of compounds with amine groups can sometimes be increased by lowering the pH of the vehicle with a pharmaceutically acceptable acid. However, this must be tested carefully to avoid compound degradation. Formulation as a Suspension: If a stable solution cannot be achieved, consider preparing a homogenous suspension using a vehicle like 0.5% carboxymethylcellulose (CMC) in saline. Sonication can aid in achieving a uniform particle size. |
| Vehicle-Related Toxicity or Adverse Events | The chosen solvent or excipient may be causing adverse effects in the animal model, confounding the experimental results. | Minimize Organic Solvents: Keep the percentage of organic solvents, particularly DMSO, as low as possible in the final formulation. High concentrations can cause local irritation, inflammation, or systemic toxicity. Vehicle Control Group: Always include a vehicle-only control group in your experiment to differentiate the effects of the vehicle from the effects of this compound. Consider Alternative Vehicles: Explore the use of lipid-based formulations, such as oil-in-water emulsions or self-emulsifying drug delivery systems (SEDDS), which can improve the solubility and bioavailability of lipophilic compounds. |
| Inconsistent Results / High Variability | This can be due to inconsistent dosing from a non-homogenous formulation, compound degradation, or variable absorption. | Ensure Formulation Homogeneity: If using a suspension, ensure it is vortexed or stirred thoroughly before each administration to ensure a consistent dose is drawn. Assess Compound Stability: The stability of this compound in the chosen vehicle should be assessed, especially if the formulation is prepared in batches and stored. Degradation can lead to a loss of potency. Consider the Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact the pharmacokinetic profile. Ensure the chosen route is appropriate for the vehicle and the experimental question. |
| Unexpected Pharmacological Effects | The observed in vivo effects do not align with the expected pharmacology of a 5-HT1A agonist. | Dose-Response Study: Conduct a dose-response study to establish the relationship between the administered dose and the observed effect. It is possible that the doses being used are too high, leading to off-target effects, or too low to elicit the desired response. Confirmation of Target Engagement: If possible, include experiments to confirm that this compound is engaging with the 5-HT1A receptor in your model system. This could involve ex vivo receptor binding assays or measuring downstream biomarkers. |
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating this compound for in vivo studies?
A1: For initial studies, a common approach for poorly soluble compounds is to first dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Then, slowly add a co-solvent like PEG300 (e.g., 30-40%) while vortexing. Finally, bring the formulation to the final volume with saline or water. The final concentration of DMSO should be kept as low as possible.
Q2: How can I improve the oral bioavailability of this compound?
A2: Poor oral bioavailability of lipophilic compounds is often due to poor dissolution in the gastrointestinal tract. To improve this, you can consider:
-
Particle Size Reduction: If preparing a suspension, reducing the particle size through techniques like micronization can increase the surface area for dissolution.
-
Lipid-Based Formulations: Formulating this compound in an oil or lipid-based vehicle can enhance its absorption through the lymphatic system.
Q3: What are the known side effects of this compound?
A3: this compound was discontinued due to "undesirable side effects" in Phase I clinical trials.[1] The specific nature of these side effects is not well-documented in publicly available literature. Researchers should carefully monitor animals for any signs of toxicity or unusual behavior.
III. Quantitative Data
| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | In Vivo Effect |
| 8-OH-DPAT | ~1 | ~5 | Induces hypothermia, hyperphagia |
| Buspirone | ~10 | ~20 | Anxiolytic effects |
| Flesinoxan | ~3 | ~15 | Antihypertensive, anxiolytic effects |
Disclaimer: This data is for illustrative purposes only and is not specific to this compound. Values are approximate and can vary depending on the experimental conditions.
IV. Experimental Protocols
Protocol: Preparation of a Vehicle for a Poorly Soluble Compound for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a common vehicle system for a poorly soluble compound like this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and injection volume.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved. The solution should be clear.
-
Slowly add the required volume of PEG300 to the DMSO solution while continuously vortexing.
-
Once the DMSO and PEG300 are well mixed, slowly add the sterile saline to reach the final desired volume. Continue to vortex until the solution is homogenous.
-
Visually inspect the final formulation for any signs of precipitation. If slight precipitation occurs, gentle warming or sonication may be used, but the stability of the compound under these conditions should be verified.
-
Administer the formulation to the animals at the appropriate volume based on their body weight.
-
Always prepare a vehicle-only control formulation using the same procedure but without the this compound.
-
V. Mandatory Visualizations
Signaling Pathways
Caption: 5-HT1A Receptor Signaling Pathways.
Experimental Workflow
Caption: Workflow for In Vivo Formulation Development.
References
Validation & Comparative
Ebalzotan vs. Buspirone: A Comparative Analysis of 5-HT1A Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-HT1A receptor binding characteristics of ebalzotan and buspirone. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
This compound is a selective 5-HT1A receptor agonist that was under development as an antidepressant and anxiolytic. Its development was discontinued during Phase I clinical trials due to undesirable side effects. Buspirone is an anxiolytic medication primarily used to treat generalized anxiety disorder. It acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[1]
Quantitative Comparison of 5-HT1A Receptor Binding Affinity
The binding affinity of a compound for a receptor is a critical parameter in drug development, indicating the concentration of the compound required to occupy 50% of the receptors. This is typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
| Compound | 5-HT1A Receptor Binding Affinity (Ki) | Receptor Type |
| This compound | Data not publicly available | Agonist |
| Buspirone | ~31.6 nM (pKi = 7.50) | Partial Agonist |
Note: The pKi value for buspirone was converted to Ki using the formula Ki = 10^(-pKi) * 10^9.
Experimental Protocols
The following is a detailed methodology for a standard in vitro radioligand competition binding assay used to determine the 5-HT1A receptor binding affinity of compounds like this compound and buspirone.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK293) recombinantly expressing the human 5-HT1A receptor, or brain tissue homogenates (e.g., from rat hippocampus or cortex).
-
Radioligand: A tritiated 5-HT1A receptor ligand, such as [³H]8-OH-DPAT (an agonist).
-
Test Compounds: this compound and Buspirone.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT1A ligand, such as unlabeled serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A liquid cocktail compatible with the scintillation counter.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes or prepare fresh membranes from tissue by homogenization in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate.
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, the fixed concentration of the radioligand, the membrane preparation, and a high concentration of the non-specific binding control.
-
Test Compound Wells: Prepare serial dilutions of the test compounds (this compound and buspirone). To these wells, add the diluted test compound, the fixed concentration of the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters.
-
Place the dried filters into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.
-
For the test compounds, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for a radioligand competition binding assay.
5-HT1A Receptor Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling cascade.
References
A Comparative Efficacy Review: Ebalzotan vs. Befiradol (F13640)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two selective 5-HT1A receptor agonists: Ebalzotan (NAE-086) and Befiradol (F13640 or NLX-112). While both compounds target the same receptor, their developmental paths and available efficacy data differ significantly, with Befiradol having a more extensive and recent portfolio of clinical and preclinical research.
Executive Summary
This compound, initially developed as an antidepressant and anxiolytic, was discontinued following Phase 1 clinical trials due to undesirable side effects[1]. Consequently, publicly available data on its efficacy and detailed experimental protocols are scarce. In contrast, Befiradol is a highly selective 5-HT1A receptor full agonist that has shown promising results in preclinical models of L-DOPA-induced dyskinesia (LID) in Parkinson's disease and anxiety[2][3]. It has successfully completed a Phase 2a clinical trial for the treatment of LID in Parkinson's patients, demonstrating both safety and significant efficacy in reducing dyskinesia symptoms[4][5][6][7][8].
Mechanism of Action
Both this compound and Befiradol are selective agonists for the serotonin 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal inhibition. Befiradol is characterized as a full agonist, meaning it elicits a maximal response from the receptor.
Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus reduces the firing of serotonergic neurons, leading to decreased serotonin release in projection areas. Postsynaptic 5-HT1A receptor activation in regions like the prefrontal cortex and hippocampus is also crucial for the therapeutic effects of these agonists.
Signaling Pathway
The signaling pathway for 5-HT1A receptor agonists like this compound and Befiradol involves the inhibition of adenylyl cyclase and the modulation of ion channels through the Gαi/o subunit of the G-protein.
Data Presentation
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Source |
| This compound | 5-HT1A | Data not publicly available | - | - |
| Other Receptors | Data not publicly available | - | - | |
| Befiradol (F13640) | 5-HT1A | 0.08 | Human | [9] |
| >1000-fold selectivity over other receptors | >100 | Various | [9] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Model | Species | Route | Effective Dose | Effect | Source |
| This compound | Anxiety/Depression | Data not publicly available | - | - | - | - |
| Befiradol (F13640) | L-DOPA-induced Dyskinesia | Rat | i.v. | ED50 = 0.69 µg/kg | Reduced activity of dorsal raphe serotonergic neurons | [3] |
| L-DOPA-induced Dyskinesia | Rat | i.v. | ED50 = 0.62 µg/kg | Increased discharge rate of mPFC pyramidal neurons | [3] | |
| Anxiety (Elevated Plus Maze) | Mouse | s.c. | 0.3 mg/kg | Increased time in open arms by 119% | [2] | |
| Anxiety (Open Field Test) | Mouse | s.c. | 0.3 mg/kg | Increased locomotor activity in the center by 164% | [2] |
Table 3: Clinical Trial Outcomes
| Compound | Phase | Indication | Key Findings | Status | Source |
| This compound | Phase 1 | Depression/Anxiety | Undesirable side effects | Discontinued | [1] |
| Befiradol (F13640) | Phase 2a | L-DOPA-induced Dyskinesia in Parkinson's Disease | Well-tolerated, significant reduction in dyskinesia scores. Also showed anti-parkinsonian effects. | Completed, positive results | [4][5][6][7][8] |
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, based on common methodologies in the field, the following provides an overview of the likely procedures.
Receptor Binding Assays
These assays determine the affinity of a drug for its target receptor.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Conclusion
The comparison between this compound and Befiradol is largely one-sided due to the discontinuation of this compound's development and the subsequent lack of published data. Befiradol has emerged as a promising candidate for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease, with a strong portfolio of preclinical efficacy data and positive results from a Phase 2a clinical trial. Its high selectivity and full agonist activity at the 5-HT1A receptor appear to translate into a favorable therapeutic profile. For researchers in the field, Befiradol represents a compound of significant interest for further investigation into its therapeutic potential for various neurological and psychiatric disorders. The limited information on this compound serves as a reminder of the challenges in drug development and the importance of thorough preclinical and early clinical evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The selective 5-HT1A receptor agonist NLX-112 displays anxiolytic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 18 March 2025 - Neurolixis Publishes Positive Phase 2A Trial Results for NLX-112 in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 5. Neurolixis’ NLX-112 shows promise in treating Parkinson’s disease | ROI-NJ [roi-nj.com]
- 6. 20 March 2023 - Neurolixis Announces Positive Ph2A Proof-of-Concept on NLX-112 in Levodopa-Induced Dyskinesia in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Early Trial Results Give Hope for a New Potential Dyskinesia Treatment for People with Parkinson’s | Parkinson's Disease [michaeljfox.org]
- 9. [18F]F13640: a selective agonist PET radiopharmaceutical for imaging functional 5-HT1A receptors in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biased Agonism of Ebalzotan and NLX-101 at the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-HT1A receptor agonists Ebalzotan and NLX-101 (also known as F15599), with a focus on their biased agonism. Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. In the context of the G-protein coupled 5-HT1A receptor, this typically involves differential activation of G-protein-mediated signaling versus β-arrestin-mediated pathways.
NLX-101 is a well-characterized biased agonist with a clear preference for G-protein signaling, which is linked to its therapeutic potential. In contrast, detailed information on the biased agonism of this compound is scarce in publicly available literature, as its development was discontinued after Phase I clinical trials due to undesirable side effects. This guide compiles the available experimental data to offer a comparative overview, highlighting the well-defined profile of NLX-101 and the limited characterization of this compound's signaling properties.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and NLX-101, underscoring the disparity in the depth of their pharmacological characterization.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Organism/Tissue | Radioligand | Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| NLX-101 (F15599) | Recombinant human | [3H]-8-OH-DPAT | 3.4[1] |
Table 2: Functional Activity at the 5-HT1A Receptor
| Compound | Assay | Parameter | Value |
| This compound | G-Protein Activation (e.g., [35S]GTPγS binding) | EC50 / Emax | Data Not Available |
| β-Arrestin Recruitment | EC50 / Emax | Data Not Available | |
| Downstream Signaling (e.g., pERK) | EC50 / Emax | Data Not Available | |
| NLX-101 (F15599) | G-Protein Activation | Preferentially activates Gαi over Gαo | Qualitative observation[2] |
| β-Arrestin Recruitment | Lower potency/efficacy vs. G-protein activation | Qualitative observation[3] | |
| ERK1/2 Phosphorylation (in frontal cortex) | Potent activation | Qualitative observation[3] |
Signaling Pathways and Biased Agonism
The 5-HT1A receptor, upon activation by an agonist, can initiate multiple intracellular signaling cascades. The canonical pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This pathway is associated with the therapeutic effects of 5-HT1A agonists. Alternatively, the receptor can recruit β-arrestin, which leads to receptor desensitization, internalization, and activation of other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
NLX-101 is described as a G-protein biased agonist, meaning it preferentially activates the G-protein pathway while having a lesser effect on β-arrestin recruitment.[1][2] This bias is thought to contribute to its potent antidepressant-like effects by preferentially stimulating postsynaptic 5-HT1A receptors in cortical regions.[4][5] The stimulation of these postsynaptic receptors by NLX-101 leads to the activation of the ERK1/2 signaling pathway.[3]
Due to the limited data available, a detailed description of this compound's signaling bias is not possible. It is known to be a 5-HT1A receptor agonist, but the specifics of its G-protein versus β-arrestin pathway activation have not been publicly detailed.[6]
Caption: Simplified signaling pathways for 5-HT1A receptor agonists.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of biased agonism. Below are generalized methodologies for key assays used to characterize compounds like this compound and NLX-101.
[35S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. An increase in [35S]GTPγS binding indicates G-protein activation.
-
Membrane Preparation: Cell membranes expressing the 5-HT1A receptor are prepared from cultured cells or brain tissue homogenates through differential centrifugation.
-
Assay Buffer: Membranes are incubated in an assay buffer typically containing HEPES, MgCl2, NaCl, and GDP.
-
Incubation: The membranes are incubated with varying concentrations of the test compound (e.g., this compound or NLX-101) and a fixed concentration of [35S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. Specific binding is calculated and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.
Caption: Workflow for a typical [35S]GTPγS binding assay.
β-Arrestin Recruitment Assay (Tango Assay)
The Tango assay is a high-throughput screening method to measure G-protein-independent β-arrestin recruitment to an activated GPCR.
-
Cell Line: A specific cell line (e.g., HTLA) is used, which co-expresses the 5-HT1A receptor fused to a transcription factor, and a β-arrestin-protease fusion protein.
-
Cell Plating: Cells are seeded into microplates and incubated.
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Incubation: The plates are incubated to allow for receptor activation, β-arrestin recruitment, protease cleavage of the transcription factor, and subsequent reporter gene expression (e.g., luciferase).
-
Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence) is measured using a plate reader.
-
Data Analysis: The signal intensity is plotted against the logarithm of the agonist concentration to determine EC50 and Emax for β-arrestin recruitment.
Caption: Principle of the Tango β-arrestin recruitment assay.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in some GPCR signaling pathways.
-
Cell Culture and Stimulation: Cells expressing the 5-HT1A receptor are cultured and then stimulated with various concentrations of the agonist for a specific time.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Detection: The levels of phosphorylated ERK (pERK) and total ERK are measured. This is often done using techniques like Western blotting or ELISA-based assays (e.g., HTRF).
-
Quantification and Normalization: The pERK signal is normalized to the total ERK signal to account for variations in cell number and protein loading.
-
Data Analysis: The normalized pERK levels are plotted against the agonist concentration to determine the potency and efficacy of the compound in activating the ERK pathway.
Conclusion
The comparison between this compound and NLX-101 (F15599) highlights the evolution of our understanding of GPCR pharmacology and the importance of characterizing biased agonism. NLX-101 is a well-defined G-protein biased agonist at the 5-HT1A receptor, with a signaling profile that correlates with its potential therapeutic effects. The preferential activation of G-protein signaling and downstream effectors like ERK in cortical regions provides a strong rationale for its development for neuropsychiatric disorders.
In contrast, the available information on this compound is insufficient to make a definitive statement about its biased agonism. While it is known to be a 5-HT1A agonist, the lack of quantitative data on its differential activation of G-protein and β-arrestin pathways prevents a direct comparison with NLX-101 in this regard. The discontinuation of its development has likely limited further investigation into its specific signaling properties.
For researchers in the field, the case of NLX-101 serves as an exemplar of how elucidating the biased signaling profile of a compound can provide valuable insights into its mechanism of action and therapeutic potential. Future research on novel 5-HT1A receptor modulators should prioritize a comprehensive characterization of their functional selectivity to guide the development of more effective and safer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. F-15599 - Wikipedia [en.wikipedia.org]
- 3. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLX-101, a highly selective 5-HT1A receptor biased agonist, mediates antidepressant-like activity in rats via prefrontal cortex 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Validating Ebalzotan Target Engagement In Vivo: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan is a selective agonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor. As a critical step in the development of any central nervous system (CNS) drug, demonstrating that the compound reaches and interacts with its intended target in a living system—a process known as in vivo target engagement—is paramount. This guide provides a comparative overview of the key methodologies used to validate the in vivo target engagement of 5-HT1A receptor agonists like this compound.
While specific in vivo data for this compound is limited due to its discontinuation in early-phase clinical trials, this guide will utilize data from other well-characterized 5-HT1A ligands, such as buspirone and flesinoxan, to illustrate the application and data output of these techniques. The methodologies covered include Positron Emission Tomography (PET), in vivo microdialysis, and behavioral assays. Each section will detail the experimental protocol and present comparative data to aid researchers in selecting the most appropriate methods for their drug development programs.
Comparative Analysis of In Vivo Target Engagement Methodologies
A multi-faceted approach is often necessary to robustly validate target engagement. The following tables summarize quantitative data from key in vivo methodologies for assessing 5-HT1A receptor binding and its downstream effects.
Table 1: 5-HT1A Receptor Occupancy Determined by PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain. By using a radiolabeled ligand that binds to the 5-HT1A receptor, researchers can measure the displacement of this ligand by an unlabeled drug, thereby calculating the percentage of receptors occupied by the drug at a given dose.
| Compound | Species | Radiotracer | Dose | Receptor Occupancy (%) | Brain Region |
| Flesinoxan | Human | [¹¹C]WAY-100635 | 1 mg (oral) | 8.7 ± 13 | Cerebral Cortex[1] |
| Flesinoxan | Rat | [¹¹C]WAY-100635 | 0.25 mg/kg (i.v.) | 17 - 57 | Cerebral Cortex & Hippocampus[1] |
| Buspirone | Human | [¹⁸F]MPPF | 10 mg (oral) | 5 ± 17 | Not Specified[2] |
| Pindolol | Human | [¹⁸F]MPPF | 30 mg (oral) | 42 ± 17 | Not Specified[2] |
Note: Receptor occupancy can vary based on the radiotracer used, the species, and the route of administration.
Table 2: Neurotransmitter Modulation Measured by In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions. For 5-HT1A agonists, this method can quantify the expected downstream effects of receptor activation, such as changes in serotonin and dopamine levels.
| Compound | Species | Dose | Brain Region | Neurotransmitter Change (%) |
| Buspirone | Rat | 0.01-2.5 mg/kg (s.c.) | Frontal Cortex | Serotonin: ↓ ~50%[3] |
| Buspirone | Rat | 0.01-2.5 mg/kg (s.c.) | Frontal Cortex | Dopamine: ↑ ~100%[3] |
| Flesinoxan | Rat | 5 mg/kg/day (14 days) | Multiple Regions | Serotonin Synthesis: ↓ (region-dependent)[4] |
| Fluoxetine | Rat | 10 mg/kg (i.p.) | Striatum | Serotonin: ↑ ~400%[5] |
Table 3: Functional Outcomes Assessed by Behavioral Assays
Behavioral assays in animal models are crucial for determining if target engagement translates into a functional, therapeutically relevant response. For 5-HT1A agonists, which often have anxiolytic or antidepressant properties, tests like the elevated plus-maze and the forced swim test are commonly used.
| Compound | Species | Behavioral Test | Dose | Key Finding |
| Buspirone | Rat (Long-Evans) | Elevated Plus-Maze | 0.3 mg/kg (p.o.) | Anxiolytic effect (inverted U-shaped dose-response)[6] |
| Buspirone | Mouse | Elevated Plus-Maze | 1.25 mg/kg (acute) | Reduction in risk assessment behaviors[7] |
| Flesinoxan | Rat | Forced Swim Test | 1 and 3 mg/kg (s.c.) | Reduced immobility time[8] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for understanding and implementing target validation studies.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.
General Workflow for In Vivo Target Engagement Validation
The process of validating target engagement in vivo follows a logical progression from initial compound administration to the analysis of complex biological data. This workflow integrates the various methodologies discussed in this guide.
Comparison of Methodologies
Each technique for assessing target engagement has its own set of advantages and limitations. The choice of methodology will depend on the specific research question, available resources, and the stage of drug development.
Experimental Protocols
Positron Emission Tomography (PET) for 5-HT1A Receptor Occupancy
-
Radiotracer Selection and Synthesis: A selective 5-HT1A receptor antagonist radiotracer, such as [¹¹C]WAY-100635 or [¹⁸F]MPPF, is synthesized.
-
Animal/Human Subject Preparation: Subjects are fasted prior to the scan. An intravenous line is inserted for radiotracer injection and, if required, arterial blood sampling.
-
Baseline Scan: A baseline PET scan is acquired following the injection of the radiotracer to determine the baseline receptor binding potential.
-
Drug Administration: The subject is administered the 5-HT1A agonist (e.g., this compound) at a specific dose and time point before the second scan.
-
Post-Dose Scan: A second PET scan is performed after drug administration.
-
Image Analysis: PET images are reconstructed and co-registered with an anatomical MRI. Regions of interest (ROIs) are drawn on brain areas with high 5-HT1A receptor density (e.g., hippocampus, cortex) and a reference region with negligible receptor density (e.g., cerebellum).
-
Receptor Occupancy Calculation: The reduction in the binding potential of the radiotracer in the post-dose scan compared to the baseline scan is used to calculate the percentage of receptor occupancy by the drug.
In Vivo Microdialysis for Neurotransmitter Monitoring
-
Surgical Implantation of Microdialysis Probe: A guide cannula is surgically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal. The animal is allowed to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: The 5-HT1A agonist is administered (systemically or via reverse dialysis through the probe).
-
Post-Treatment Sample Collection: Dialysate collection continues after drug administration to monitor changes in neurotransmitter concentrations.
-
Sample Analysis: The concentrations of serotonin, dopamine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels and plotted over time to visualize the drug's effect.
Elevated Plus-Maze for Anxiolytic Activity
-
Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Animal Acclimation: Rodents are brought to the testing room and allowed to acclimate for at least one hour before the test.
-
Drug Administration: Animals are administered the 5-HT1A agonist or a vehicle control at a predetermined time before testing.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).
-
Behavioral Scoring: The session is recorded, and the following parameters are scored: time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Data are analyzed using appropriate statistical tests (e.g., ANOVA, t-test).
Conclusion
Validating the in vivo target engagement of a 5-HT1A receptor agonist like this compound requires a comprehensive approach utilizing a combination of advanced techniques. PET imaging provides direct, quantifiable evidence of receptor occupancy in the brain. In vivo microdialysis offers a dynamic view of the neurochemical consequences of receptor activation. Behavioral assays are indispensable for demonstrating that target engagement leads to a functional, therapeutically desirable outcome. By employing these methodologies in a complementary fashion, researchers can build a robust data package to support the progression of novel 5-HT1A receptor modulators through the drug development pipeline.
References
- 1. Occupancy of agonist drugs at the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone modulates basal and fluoxetine-stimulated dialysate levels of dopamine, noradrenaline and serotonin in the frontal cortex of freely moving rats: activation of serotonin1A receptors and blockade of alpha2-adrenergic receptors underlie its actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute flesinoxan treatment produces a different effect on rat brain serotonin synthesis than chronic treatment: an alpha-methyl-l-tryptophan autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebalzotan: A Comparative Guide to its GPCR Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebalzotan (also known as NAE-086) is recognized as a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Initially investigated for its potential as an antidepressant and anxiolytic agent, its development was discontinued after Phase I clinical trials.[2] For researchers investigating 5-HT1A receptor pharmacology or utilizing this compound as a research tool, understanding its selectivity profile against other G-protein coupled receptors (GPCRs) is crucial for interpreting experimental results and anticipating potential off-target effects.
This guide provides a comparative overview of this compound's selectivity, based on available data. It also outlines a standard experimental protocol for determining a comprehensive GPCR selectivity profile.
Data Presentation: this compound GPCR Selectivity
Based on available literature, this compound's primary pharmacological activity is as a high-affinity agonist at the 5-HT1A receptor. While its selectivity is frequently mentioned, specific binding affinity values (Ki) for a wide range of other GPCRs are not consistently reported in published studies.
The following table summarizes the known binding affinity for this compound at its primary target. Researchers should be aware that the absence of data for other receptors does not necessarily indicate a lack of interaction, but rather a lack of publicly available information.
| Receptor Family | Receptor Subtype | Ligand | Ki (nM) | Species | Assay Type | Reference |
| Serotonin | 5-HT1A | This compound | ~1-5 | Human/Rat | Radioligand Binding | [1] |
| Adrenergic | α1, α2, β | This compound | Data not available | - | - | |
| Dopamine | D1, D2, D3, D4, D5 | This compound | Data not available | - | - | |
| Muscarinic | M1, M2, M3, M4, M5 | This compound | Data not available | - | - | |
| Histamine | H1, H2, H3, H4 | This compound | Data not available | - | - | |
| Opioid | μ, δ, κ | This compound | Data not available | - | - |
Note: The Ki value for 5-HT1A is an approximate range based on its description as a potent agonist. Precise values may vary depending on the specific experimental conditions.
Experimental Protocols: GPCR Selectivity Profiling
To determine the selectivity of a compound like this compound, a comprehensive screening against a panel of GPCR targets is typically performed using radioligand binding assays. This method measures the ability of the test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).
General Protocol for Radioligand Competition Binding Assay
This protocol provides a general framework for assessing the binding affinity of a test compound to a specific GPCR expressed in a recombinant cell line.
1. Materials:
- Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human GPCR of interest.
- Radioligand: A high-affinity, selective radiolabeled ligand for the target GPCR (e.g., [³H]-8-OH-DPAT for 5-HT1A).
- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.
- Assay Buffer: Buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Wash Buffer: Ice-cold assay buffer.
- 96-well Plates.
- Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
- Cell Harvester and Scintillation Counter.
- Scintillation Fluid.
2. Procedure:
- Plate Setup: In a 96-well plate, set up triplicate wells for each of the following conditions:
- Total Binding: Contains cell membranes, radioligand, and assay buffer.
- Non-specific Binding (NSB): Contains cell membranes, radioligand, and a saturating concentration of the non-labeled specific ligand.
- Competition Binding: Contains cell membranes, radioligand, and varying concentrations of the test compound (this compound).
- Incubation: Add the components to the wells in the specified order. The final volume is typically 200-250 µL. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[7]
- Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
3. Data Analysis:
- Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
- IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
GPCR Signaling Pathway for 5-HT1A Receptor
Caption: Simplified signaling pathway of the 5-HT1A receptor upon activation by an agonist like this compound.
Experimental Workflow for GPCR Selectivity Profiling
Caption: General workflow for determining the selectivity profile of a compound using a radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. eurofins.com [eurofins.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Ebalzotan: A Comparative Analysis of its Cross-Reactivity with other Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Ebalzotan is recognized as a selective agonist for the serotonin 1A (5-HT1A) receptor, a key target in the development of treatments for depression and anxiety.[1][2] However, a thorough understanding of a drug candidate's selectivity is paramount in predicting its potential therapeutic efficacy and off-target side effects. This guide provides a comparative framework for evaluating the cross-reactivity of this compound with other major neurotransmitter systems. Due to the limited publicly available quantitative data on this compound's binding affinity to other receptors, this guide presents a general comparison based on the profiles of selective versus non-selective 5-HT1A agonists and outlines the standard experimental protocols used to determine such cross-reactivity.
Quantitative Comparison of Binding Affinities
A comprehensive cross-reactivity profile is typically determined by measuring the binding affinity (usually represented by the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of a compound across a panel of neurotransmitter receptors. Lower Ki or IC50 values indicate higher binding affinity.
| Receptor Subtype | This compound (Selective Agonist) | Hypothetical Non-Selective 5-HT1A Agonist |
| Serotonin Receptors | ||
| 5-HT1A | Low nM | Low nM |
| 5-HT1B/1D | High nM / µM | Moderate nM |
| 5-HT2A | High nM / µM | Low-Moderate nM |
| 5-HT2C | High nM / µM | Moderate nM |
| 5-HT3 | > µM | High nM / µM |
| 5-HT6 | > µM | Moderate nM |
| 5-HT7 | High nM / µM | Moderate nM |
| Dopamine Receptors | ||
| D1 | > µM | High nM / µM |
| D2 | High nM / µM | Low-Moderate nM |
| D3 | High nM / µM | Moderate nM |
| D4 | High nM / µM | Moderate nM |
| Adrenergic Receptors | ||
| α1A | High nM / µM | Moderate nM |
| α1B | High nM / µM | Moderate nM |
| α2A | High nM / µM | Moderate nM |
| β1 | > µM | > µM |
| β2 | > µM | > µM |
| Histamine Receptors | ||
| H1 | > µM | Moderate nM |
| Muscarinic Receptors | ||
| M1 | > µM | High nM / µM |
| M2 | > µM | > µM |
| M3 | > µM | High nM / µM |
Table 1: Illustrative Comparison of Binding Affinities (Ki in nM). This table demonstrates the expected binding profile of a selective 5-HT1A agonist like this compound compared to a non-selective compound. A selective agent would show high affinity (low nM Ki) for its primary target (5-HT1A) and significantly lower affinity (high nM to µM Ki) for other receptors.
Experimental Protocol: Radioligand Binding Assay
The standard method to determine the binding affinity of a compound to various receptors is the in vitro radioligand binding assay. This technique measures the ability of a test compound (like this compound) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a panel of neurotransmitter receptors.
Materials:
-
Test Compound: this compound
-
Radioligands: Specific for each receptor being tested (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
Cell Membranes: Prepared from cell lines stably expressing the specific human recombinant receptor of interest or from specific brain regions known to have a high density of the native receptor.
-
Assay Buffer: Specific to each receptor assay, typically containing buffers, salts, and protease inhibitors.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine the amount of radioligand that binds to non-receptor components.
-
Glass Fiber Filters and a Filtration Apparatus .
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound.
-
Prepare a working solution of the radioligand at a concentration near its dissociation constant (Kd).
-
Thaw and resuspend the cell membranes in the appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, and the appropriate dilution of this compound or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
As a 5-HT1A receptor agonist, this compound is expected to activate the downstream signaling pathways associated with this G-protein coupled receptor (GPCR). The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound's primary signaling pathway via the 5-HT1A receptor.
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound like this compound.
Caption: Experimental workflow for determining neurotransmitter cross-reactivity.
References
Ebalzotan's Discontinuation: A Comparative Analysis of 5-HT1A Agonist Side Effect Profiles
The development of Ebalzotan, a selective serotonin 5-HT1A receptor agonist, was halted during Phase I clinical trials due to the emergence of undesirable side effects. While specific quantitative data from these trials are not publicly available, an analysis of the side effect profiles of other 5-HT1A agonists used for similar indications provides a comparative context for understanding the potential safety and tolerability challenges that may have led to this compound's discontinuation.
This guide offers a comparative overview of the clinical trial side effect data for several 5-HT1A receptor agonists, including buspirone, gepirone, and tandospirone, which serve as relevant benchmarks. This analysis is intended for researchers, scientists, and drug development professionals to highlight the common adverse events associated with this class of drugs and to underscore the importance of the safety profile in early-stage clinical development.
Comparative Analysis of Side Effects
The following table summarizes the incidence of common adverse events reported in clinical trials for approved 5-HT1A receptor agonists. It is important to note that direct comparison between studies can be challenging due to differences in trial design, patient populations, and dosage regimens.
| Adverse Event | Buspirone | Gepirone | Tandospirone | This compound |
| Dizziness | 12% | 13.5% | 8.8% (60mg/day) | Data not available |
| Nausea | 8% | 12.1% | Not Reported | Data not available |
| Headache | 6% | 7.9% | Not Reported | Data not available |
| Somnolence/Drowsiness | 10% | 5.3% | Not Reported | Data not available |
| Insomnia | 3% | 5.3% | Not Reported | Data not available |
Note: The data presented is a synthesis from various clinical trials and may not be directly comparable.
The discontinuation of this compound in Phase I suggests that the observed side effects were likely of a severity or frequency that indicated an unfavorable risk-benefit profile for its intended use as an antidepressant and anxiolytic. While the precise nature of these adverse events remains undisclosed, the known side effect profiles of other 5-HT1A agonists offer insight into the potential challenges.
Methodologies for Assessing Side Effects in Clinical Trials
The evaluation of side effects in clinical trials for serotonergic agents typically involves a multi-faceted approach to capture a comprehensive safety profile.
Experimental Protocol: Adverse Event Monitoring and Reporting
Objective: To systematically collect, assess, and report all adverse events (AEs) and serious adverse events (SAEs) occurring during the clinical trial.
Procedure:
-
Spontaneous Reporting: All unsolicited adverse events reported by the study participants are recorded by the clinical investigators at each study visit.
-
Systematic Inquiry: At each visit, investigators actively query participants about the occurrence of common and anticipated adverse events using a standardized checklist. This often includes a review of systems.
-
AE Documentation: For each reported AE, the following information is documented:
-
Description of the event
-
Time of onset and resolution
-
Severity (e.g., mild, moderate, severe)
-
Relationship to the study drug (e.g., not related, possibly related, probably related, definitely related)
-
Action taken (e.g., none, dose reduction, discontinuation of treatment)
-
Outcome of the event
-
-
SAE Reporting: Any serious adverse event, defined as any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect, is required to be reported to the regulatory authorities and the institutional review board within a specified timeframe.
-
Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) are conducted to detect any drug-induced physiological changes.
-
Electrocardiograms (ECGs): ECGs are performed at baseline and at specified intervals during the study to assess for any cardiac effects, such as QT interval prolongation, which can be a concern with some centrally acting agents.
Visualizing Key Pathways and Processes
To further illustrate the context of this compound's development and evaluation, the following diagrams depict the general signaling pathway of 5-HT1A receptor agonists and a standard workflow for a Phase I clinical trial.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: Phase I Clinical Trial Workflow
A Comparative Analysis of Ebalzotan and Other Azapirones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of the discontinued azapirone, Ebalzotan, with other key compounds in its class: buspirone, gepirone, and tandospirone. This analysis is supported by available preclinical data and detailed experimental protocols.
Azapirones are a class of anxiolytic and antidepressant drugs that primarily act as partial agonists at the serotonin 5-HT1A receptor. While several azapirones have reached clinical use, others, like this compound (NAE-086), were discontinued during development. Understanding the comparative pharmacology of these compounds can provide valuable insights for the design of novel therapeutics targeting the serotonergic system.
Pharmacological Profile: A Comparative Overview
The therapeutic effects and side-effect profiles of azapirones are largely determined by their binding affinities for the 5-HT1A receptor and other neurotransmitter receptors, as well as their intrinsic activity at the 5-HT1A receptor.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound's counterparts for key central nervous system receptors. A lower Ki value indicates a higher binding affinity. Due to its early discontinuation, comprehensive public data on the binding profile of this compound is not available. It was, however, identified as a selective 5-HT1A receptor agonist.
| Receptor | Buspirone (Ki, nM) | Gepirone (Ki, nM) | Tandospirone (Ki, nM) | This compound (Ki, nM) |
| 5-HT1A | 10 - 30 | 31.8 - 38[1][2] | 27[3][4][5][6] | Data Not Available |
| 5-HT2A | >1000 | ~3630[1] | 1300 - 41000[3][4] | Data Not Available |
| Dopamine D2 | 30 - 852 | >1000 | 1300 - 41000[3][4] | Data Not Available |
| α1-Adrenergic | 50 - 200 | >1000 | 1300 - 41000[3][4] | Data Not Available |
| α2-Adrenergic | >1000 | 42 (metabolite 1-PP)[1][2] | 1300 - 41000[3][4] | Data Not Available |
Functional Activity at the 5-HT1A Receptor
Buspirone, gepirone, and tandospirone are all classified as partial agonists at the 5-HT1A receptor. This means they bind to the receptor and elicit a submaximal response compared to the endogenous full agonist, serotonin. The degree of intrinsic activity can influence both the therapeutic efficacy and the side-effect profile of the drug. Tandospirone, for instance, displays approximately 60% of the agonist effect of the full agonist 8-OH-DPAT.[3] While this compound was characterized as a 5-HT1A receptor agonist, specific data on its intrinsic activity is not publicly available.[7]
Pharmacokinetic Properties: A Comparative Summary
The absorption, distribution, metabolism, and excretion (ADME) profiles of azapirones influence their dosing regimens and clinical utility.
| Parameter | Buspirone | Gepirone | Tandospirone | This compound |
| Bioavailability | ~4%[8][9] | Increased with food | Low (~0.24% in rats)[10][11] | Data Not Available |
| Half-life (t1/2) | 2-3 hours[12] | ~5-6 hours[1][13] | ~1.2-1.4 hours (in rats)[10][11] | Data Not Available |
| Metabolism | Extensive first-pass metabolism via CYP3A4; active metabolite 1-PP[12] | Extensive first-pass metabolism via CYP3A4; active metabolites 1-PP and 3'-OH-gepirone[13][14] | Extensive metabolism; active metabolite 1-PP[10] | Data Not Available |
| Protein Binding | ~95%[8] | ~72%[13] | 30.4% (in mice)[15] | Data Not Available |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and evaluation of azapirones, the following diagrams illustrate the 5-HT1A receptor signaling cascade and a typical experimental workflow for characterizing these compounds.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human 5-HT1A receptor, or homogenized brain tissue from a suitable animal model (e.g., rat hippocampus).
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or another suitable radiolabeled ligand.
-
Test Compound: this compound or other azapirones.
-
Non-specific Binding Control: 10 µM of unlabeled serotonin or another high-affinity 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + serial dilutions of the test compound).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Animals: Male rats or mice.
Procedure:
-
Habituation: Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., diazepam) at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute period.
-
Data Collection: Record the session using a video camera mounted above the maze. Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Conclusion
While this compound showed initial promise as a selective 5-HT1A receptor agonist, its development was halted due to undesirable side effects in early clinical trials. The lack of publicly available, detailed preclinical data for this compound makes a direct quantitative comparison with clinically successful azapirones like buspirone, gepirone, and tandospirone challenging. However, by examining the pharmacological profiles of these related compounds, researchers can gain valuable insights into the structure-activity relationships and the subtle differences in receptor affinity and functional activity that can significantly impact a drug's therapeutic potential and tolerability. The provided experimental protocols offer a standardized framework for the evaluation of novel azapirone candidates, facilitating the development of safer and more effective treatments for anxiety and depressive disorders.
References
- 1. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gepirone | C19H29N5O2 | CID 55191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gepirone hydrochloride: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ebalzotan-Mediated Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ebalzotan and other key modulators of the 5-HT1A receptor, a critical target in neuropharmacology. While this compound, a selective 5-HT1A receptor agonist, showed early promise as an antidepressant and anxiolytic, its development was halted during Phase I clinical trials due to undesirable side effects.[1] This guide aims to contextualize this compound's mechanism of action by comparing it with other well-characterized 5-HT1A receptor ligands. The following sections detail the downstream signaling pathways affected by these compounds, present comparative quantitative data, and provide standardized experimental protocols for their assessment.
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of downstream effector proteins, leading to a cascade of intracellular events that ultimately alter neuronal excitability.
Two of the most well-characterized downstream signaling pathways initiated by 5-HT1A receptor activation are the inhibition of adenylyl cyclase and the modulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Inhibition of Adenylyl Cyclase
The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous substrate proteins to regulate a wide range of cellular functions, including gene transcription and ion channel activity.
Modulation of ERK1/2 Phosphorylation
Activation of the 5-HT1A receptor can also lead to the phosphorylation and activation of ERK1/2. This process is often mediated by the Gβγ subunit, which can activate various intracellular signaling molecules, including Src kinase and phosphoinositide 3-kinase (PI3K). These signaling events converge to activate the core MAPK cascade (Raf-MEK-ERK), resulting in the phosphorylation of ERK1/2. Phosphorylated ERK (pERK) can then translocate to the nucleus to regulate the activity of transcription factors involved in neuronal plasticity, survival, and differentiation.
Figure 1: this compound-mediated 5-HT1A receptor downstream signaling.
Comparative Performance of 5-HT1A Receptor Modulators
The following tables summarize the binding affinities and functional potencies of this compound and a selection of alternative 5-HT1A receptor modulators. While specific quantitative data for this compound's functional activity on downstream signaling pathways is limited due to its early discontinuation, its profile as a selective 5-HT1A agonist provides a basis for comparison with other well-studied compounds.
Table 1: Binding Affinity (Ki) for Human 5-HT1A Receptor
| Compound | Type | Ki (nM) |
| This compound | Agonist | Data not available |
| Buspirone | Partial Agonist | 14 |
| Flesinoxan | Agonist | 1.7[2] |
| Befiradol (NLX-112) | Full Agonist | 2.7 |
| NLX-101 (F15599) | Biased Agonist | ~1 |
| WAY-100635 | Antagonist | 0.39[3] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50/IC50) for Downstream Signaling
| Compound | Adenylyl Cyclase Inhibition (EC50, nM) | ERK1/2 Phosphorylation (EC50, nM) |
| This compound | Data not available | Data not available |
| Buspirone | Data not available | Data not available |
| Flesinoxan | Data not available | Data not available |
| Befiradol (NLX-112) | 25[4] | Data not available |
| NLX-101 (F15599) | Data not available | Potently activates |
| WAY-100635 | N/A (Antagonist) | N/A (Antagonist) |
EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists. Lower values indicate higher potency. "Data not available" indicates that specific values were not found in the surveyed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream signaling of 5-HT1A receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Figure 2: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1A receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a 5-HT1A receptor agonist to inhibit adenylyl cyclase activity.
Figure 3: Workflow for a forskolin-stimulated cAMP assay.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the 5-HT1A receptor in a multi-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test agonist for a defined period.
-
Forskolin Stimulation: Add a fixed concentration of forskolin, a direct activator of adenylyl cyclase, to all wells (except for baseline controls) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Determine the EC50 value from the resulting dose-response curve, representing the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.
Western Blotting for ERK1/2 Phosphorylation
This immunoassay is used to detect and quantify the levels of phosphorylated ERK1/2, an indicator of MAPK pathway activation.
Figure 4: Workflow for Western blotting of pERK1/2.
Protocol:
-
Cell Treatment and Lysis: Treat cells expressing the 5-HT1A receptor with the test compound for various times and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be "stripped" of the pERK1/2 antibodies and re-probed with an antibody that detects total ERK1/2.
-
Data Analysis: Quantify the intensity of the pERK1/2 and total ERK1/2 bands. Express the results as a ratio of pERK1/2 to total ERK1/2 to determine the extent of ERK1/2 activation.
References
Evaluating the Translational Potential of 5-HT1A Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serotonin 1A (5-HT1A) receptor has long been a promising target for the development of anxiolytic and antidepressant medications. Agonists at this receptor have the potential to modulate serotonergic neurotransmission and alleviate symptoms of various psychiatric disorders. However, the path from preclinical promise to clinical success is fraught with challenges, as exemplified by the discontinuation of several drug candidates. This guide provides a comparative overview of the translational potential of 5-HT1A receptor agonists, with a focus on Ebalzotan as a case study of a discontinued compound. We present available preclinical data for established and alternative agents, detail key experimental protocols, and visualize relevant biological pathways to inform future drug development efforts.
A Case Study in Translational Failure: this compound
Comparative Analysis of 5-HT1A Receptor Agonists
To contextualize the potential of 5-HT1A agonists, this section provides a comparative summary of preclinical data for several compounds that have either reached the market or have been extensively studied. This data allows for an objective comparison of their receptor binding affinities.
Table 1: Comparative Preclinical Data of Selected 5-HT1A Receptor Agonists
| Compound | Primary Mechanism of Action | Target Receptor | Binding Affinity (Ki, nM) | Status |
| This compound | Selective 5-HT1A Receptor Agonist | 5-HT1A | Not Publicly Available | Discontinued (Phase I) |
| Buspirone | 5-HT1A Receptor Partial Agonist, Dopamine D2 Receptor Antagonist | 5-HT1A | ~14-40 | Marketed Anxiolytic |
| Gepirone | Selective 5-HT1A Receptor Agonist | 5-HT1A | ~40-54 | Recently Approved Antidepressant |
| Vilazodone | SSRI & 5-HT1A Receptor Partial Agonist | 5-HT1A | ~0.2-2.1 | Marketed Antidepressant |
| Flibanserin | 5-HT1A Receptor Agonist, 5-HT2A Receptor Antagonist | 5-HT1A | High Affinity (Specific Ki not consistently reported) | Marketed for HSDD |
Note: Ki values can vary between studies depending on the experimental conditions.
Key Experimental Protocols in 5-HT1A Agonist Development
The evaluation of novel 5-HT1A receptor agonists relies on a battery of standardized preclinical assays to characterize their pharmacological properties and behavioral effects. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a test compound to the 5-HT1A receptor.
-
Objective: To quantify the affinity (Ki) of a test compound for the 5-HT1A receptor.
-
Materials:
-
Receptor source: Membranes from cells expressing the human 5-HT1A receptor or from brain tissue (e.g., hippocampus).
-
Radioligand: A tritiated 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT).
-
Test compound.
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to isolate the cell membranes.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT1A ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Objective: To evaluate the anxiolytic effects of a test compound.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room before the experiment.
-
Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.
-
Objective: To assess the potential antidepressant effects of a test compound.
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
Dosing: Administer the test compound or vehicle.
-
Testing: Place the animal in the water-filled cylinder from which it cannot escape. The duration of the test is typically 6 minutes.
-
Data Collection: Record the duration of immobility (floating with only minimal movements to keep the head above water).
-
Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Objective: To determine the effect of a test compound on extracellular serotonin levels in brain regions rich in 5-HT1A receptors (e.g., hippocampus, prefrontal cortex).
-
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the probe to a perfusion pump and continuously infuse artificial cerebrospinal fluid.
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Dosing: Administer the test compound.
-
Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: An increase in extracellular serotonin levels following drug administration can indicate an effect on serotonin release or reuptake.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Caption: Preclinical evaluation workflow for a 5-HT1A agonist.
Conclusion: Navigating the Path to Translation
The development of 5-HT1A receptor agonists for psychiatric disorders presents both significant opportunities and substantial challenges. The case of this compound underscores the critical importance of early and thorough safety and tolerability assessments. While preclinical models provide essential foundational data on a compound's mechanism of action and potential efficacy, they do not always predict the complexities of the human response.
For researchers and drug developers, a comprehensive understanding of the target, rigorous preclinical evaluation using a range of in vitro and in vivo models, and careful consideration of the therapeutic window are paramount. The comparative data and detailed protocols provided in this guide aim to equip scientists with the necessary information to critically evaluate the translational potential of novel 5-HT1A receptor agonists and to design robust preclinical programs that can better predict clinical outcomes. Future success in this area will likely depend on the development of more refined preclinical models and a deeper understanding of the factors that contribute to adverse effects in humans.
References
Safety Operating Guide
Navigating the Uncharted Waters of Ebalzotan Disposal: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Ebalzotan is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal protocols for this compound, a comprehensive understanding of general pharmaceutical waste regulations is paramount. This guide provides a step-by-step framework for the safe handling and disposal of research-grade pharmaceuticals, ensuring compliance with key regulations and fostering a culture of safety.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is governed by a multi-tiered regulatory framework designed to protect public health and the environment.[1][2] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The EPA, through the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, including certain pharmaceuticals.[1][2][3] The DEA regulates the disposal of controlled substances to prevent diversion and abuse.[2][3] Additionally, state and local regulations may impose more stringent requirements.[1][3]
A fundamental principle of pharmaceutical waste management is proper segregation.[3][4] Waste must be categorized to ensure it is handled and disposed of correctly. The main categories include non-hazardous waste, hazardous waste, and controlled substances.[2]
Quantitative Data Summary: Pharmaceutical Waste Categories and Disposal
To facilitate a clear understanding of waste segregation, the following table summarizes the primary categories of pharmaceutical waste and their corresponding disposal considerations.
| Waste Category | Description | Key Disposal Regulations | Recommended Disposal Method |
| Non-Hazardous Pharmaceutical Waste | Expired, unused, or contaminated medication that is not classified as hazardous.[2] | Varies by state and local guidelines. EPA discourages sewering of any pharmaceutical waste.[5] | Use a licensed pharmaceutical waste management company for incineration or authorized landfill disposal.[4] |
| RCRA Hazardous Pharmaceutical Waste | Pharmaceuticals exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity, or those specifically listed by the EPA (P-listed or U-listed).[1][3][5] | Resource Conservation and Recovery Act (RCRA).[1][2][3] | Must be managed by a licensed hazardous waste contractor for incineration at an approved facility.[2] |
| Controlled Substances | Pharmaceuticals regulated by the Drug Enforcement Administration (DEA) due to their potential for abuse. | Controlled Substances Act. Must be rendered "non-retrievable".[3][5] | On-site destruction using a DEA-compliant method or use of a DEA-registered reverse distributor. Flushing is generally not permitted unless specifically allowed by the manufacturer and local regulations.[1][5] |
| Trace Chemotherapy Waste | Items such as empty vials, syringes, and IV bags that contained chemotherapy drugs. | Varies by state; often managed as regulated medical waste. | Segregate into designated yellow containers for incineration. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with pharmaceuticals. | State and local regulations for medical waste. | Collect in puncture-proof, leak-resistant sharps containers for proper disposal by a medical waste contractor. |
Procedural Workflow for this compound Disposal
Caption: Workflow for the proper disposal of a research pharmaceutical.
Detailed Steps for this compound Disposal
-
Characterize the Waste: The first crucial step is to determine if this compound is a controlled substance or if it meets the criteria for hazardous waste under RCRA. This may require reviewing any available safety data sheets (SDS) or chemical information for characteristics of ignitability, corrosivity, reactivity, or toxicity. If this information is unavailable, it is prudent to handle the compound as hazardous waste as a precautionary measure.
-
Segregate at the Source: Based on the waste characterization, immediately segregate this compound waste into the appropriate, clearly labeled, and color-coded waste containers.[4] Avoid mixing hazardous and non-hazardous waste to prevent costly disposal procedures for the entire mixture.
-
Proper Containment: Ensure that waste containers are appropriate for the type of waste they hold. Use puncture-proof containers for sharps and chemically resistant containers for chemical waste.
-
Documentation: Maintain meticulous records of the waste generated.[4] This includes the name of the compound, quantity, date of disposal, and the names of the personnel involved. This documentation is essential for regulatory compliance and for tracking waste from generation to final disposal.
-
Engage a Licensed Waste Management Vendor: Partner with a certified pharmaceutical or chemical waste disposal company.[3][4] These vendors are knowledgeable about federal, state, and local regulations and can ensure that your waste is transported, treated, and disposed of in a compliant manner.
-
Training and Awareness: Ensure that all laboratory personnel who handle this compound are trained on these disposal procedures.[3] Regular training reinforces the importance of proper waste management and minimizes the risk of accidental exposure or environmental contamination.
By adhering to these general yet critical guidelines, research organizations can ensure the safe and compliant disposal of investigational compounds like this compound, thereby protecting their employees, the community, and the environment.
References
Essential Safety and Logistical Information for Handling Ebalzotan
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like Ebalzotan is paramount. Although specific safety data for this compound is limited due to its discontinuation in early clinical trials, a comprehensive safety plan can be established based on its nature as a selective 5-HT1A receptor agonist and general principles for handling potentially hazardous research chemicals.[1] Adherence to these guidelines is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. This guidance is based on precautions for compounds with potential carcinogenic, mutagenic, and skin-sensitizing properties.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or other chemically resistant material | To prevent skin contact and absorption. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder form to prevent inhalation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
The storage container should be clearly labeled with the compound name and appropriate hazard warnings.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound to prevent cross-contamination.
-
Avoid generating dust when handling the powder.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and contaminated labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal: The hazardous waste container should be sealed and disposed of through an approved chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound waste down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
